3-Ethoxy-5-methyl-1H-pyrazole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-ethoxy-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-9-6-4-5(2)7-8-6/h4H,3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEKEMXHIRHCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953893 | |
| Record name | 3-Ethoxy-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3201-21-6 | |
| Record name | 3-Methyl-5-ethoxypyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethoxy-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethoxy-3-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to 3-Ethoxy-5-methyl-1H-pyrazole: Structure, Properties, and Synthetic Pathways for Drug Discovery
This guide provides a comprehensive technical overview of 3-Ethoxy-5-methyl-1H-pyrazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, and synthetic methodologies, grounding our discussion in the established principles of organic chemistry and providing actionable insights for its application in research settings.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[3] Marketed drugs containing the pyrazole moiety span a broad range of indications, including anti-inflammatory, analgesic, antiviral, and anticancer therapies, underscoring the privileged nature of this heterocycle in drug design.[2][4]
3-Ethoxy-5-methyl-1H-pyrazole (CAS No: 3201-21-6) represents a specific analogue within this important class of compounds. Its structure, featuring both an ethoxy and a methyl substituent, offers distinct steric and electronic properties that can be exploited in the design of novel bioactive molecules. Understanding the fundamental chemical properties and synthetic accessibility of this compound is therefore a critical first step for any research program aiming to leverage its potential.
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of 3-Ethoxy-5-methyl-1H-pyrazole are fundamental to its chemical behavior and potential biological activity.
Structural Elucidation
The molecule consists of a 1H-pyrazole ring substituted at the 3-position with an ethoxy group (-OCH₂CH₃) and at the 5-position with a methyl group (-CH₃).
digraph "3_Ethoxy_5_methyl_1H_pyrazole_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];
// Define nodes for atoms
N1 [label="N", pos="0,1.2!"];
N2 [label="NH", pos="-1.2,0.6!"];
C3 [label="C", pos="-1.2,-0.6!"];
C4 [label="C", pos="0,-1.2!"];
C5 [label="C", pos="1.2,-0.6!"];
// Define substituent nodes
O6 [label="O", pos="-2.4,-1.2!"];
C7 [label="CH₂", pos="-3.6,-0.6!"];
C8 [label="CH₃", pos="-4.8,-1.2!"];
C9 [label="CH₃", pos="2.4,-1.2!"];
H4 [label="H", pos="0,-2.2!"];
// Draw bonds
N1 -- N2 [dir=none];
N2 -- C3 [dir=none];
C3 -- C4 [dir=none];
C4 -- C5 [dir=none];
C5 -- N1 [dir=none];
// Double bonds
C3 -- N1 [style=double, len=1.5];
C4 -- C5 [style=double, len=1.5];
// Substituent bonds
C3 -- O6 [dir=none];
O6 -- C7 [dir=none];
C7 -- C8 [dir=none];
C5 -- C9 [dir=none];
C4 -- H4 [dir=none];
}
Figure 2: A representative synthetic workflow for 3-Ethoxy-5-methyl-1H-pyrazole.
Experimental Protocol: Synthesis of 3-Ethoxy-5-methyl-1H-pyrazole
This protocol is a representative method based on established chemical principles for pyrazole synthesis and alkylation.[5][6] Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of 3-Methyl-5-pyrazolone
-
To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-methyl-5-pyrazolone.
Step 2: O-Ethylation of 3-Methyl-5-pyrazolone
-
Suspend the 3-methyl-5-pyrazolone (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile.
-
Add a base, for example, potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
To this suspension, add ethyl iodide (EtI, 1.1-1.5 eq) dropwise.
-
Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 3-Ethoxy-5-methyl-1H-pyrazole.
Chemical Reactivity
The pyrazole ring is aromatic and generally stable. The reactivity of 3-Ethoxy-5-methyl-1H-pyrazole is influenced by the electron-donating nature of the ethoxy and methyl groups.
-
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution, with the C4 position being the most likely site of reaction due to activation from the adjacent substituents.
-
N-Alkylation/Acylation: The NH proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation at the N1 position.
-
Stability: The pyrazole core is generally stable to a wide range of reaction conditions, making it a robust scaffold for further chemical modifications.[7]
Applications in Drug Discovery and Development
While specific biological activity data for 3-Ethoxy-5-methyl-1H-pyrazole is not extensively reported, the broader class of pyrazole derivatives is known to possess a wide spectrum of pharmacological activities.[1][2][3] This compound can serve as a valuable starting material or fragment for the synthesis of more complex molecules with potential therapeutic applications in areas such as:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold.
-
Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[5]
-
Anticancer Agents: The pyrazole ring is a key component of several kinase inhibitors and other anticancer drugs.
-
Central Nervous System (CNS) Active Agents: Certain pyrazole derivatives have been investigated for their potential as anxiolytics, antidepressants, and anticonvulsants.
Safety and Handling
Based on the available safety data sheet, 3-Ethoxy-5-methyl-1H-pyrazole should be handled with care in a well-ventilated area.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water. For inhalation, move to fresh air.[4] A full risk assessment should be conducted before handling this chemical.
Conclusion
3-Ethoxy-5-methyl-1H-pyrazole is a chemically accessible and structurally interesting member of the pyrazole family of heterocycles. Its straightforward synthesis from readily available starting materials, combined with the known biological importance of the pyrazole scaffold, makes it an attractive building block for medicinal chemistry and drug discovery programs. This guide provides the foundational knowledge required for researchers to confidently incorporate this compound into their synthetic and drug development workflows.
References
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate. Retrieved January 25, 2026, from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
An Improved Preparation of 3-Alkoxypyrazoles. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025, August 31). ACG Publications. Retrieved January 25, 2026, from [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals. Retrieved January 25, 2026, from [Link]
-
Methyl 1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate. (n.d.). SpectraBase. Retrieved January 25, 2026, from [Link]
-
Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
3-Ethoxy-5-methyl-1H-pyrazole CAS number 3201-21-6 details
An In-Depth Technical Guide to 3-Ethoxy-5-methyl-1H-pyrazole (CAS No. 3201-21-6)
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-5-methyl-1H-pyrazole, CAS number 3201-21-6. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental physicochemical properties, established synthesis protocols, chemical reactivity, and its significance as a structural motif in pharmacologically active agents. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, and understanding the characteristics of its substituted derivatives like 3-Ethoxy-5-methyl-1H-pyrazole is crucial for the design and development of novel therapeutics. This guide synthesizes technical data with practical insights into its handling, safety, and potential applications as a pharmaceutical intermediate.[1]
Molecular Structure and Physicochemical Properties
3-Ethoxy-5-methyl-1H-pyrazole is a heterocyclic aromatic compound featuring a five-membered pyrazole ring substituted with an ethoxy group at the 3-position and a methyl group at the 5-position. The presence of these functional groups, combined with the pyrazole core, dictates its chemical behavior and potential for further functionalization.
Caption: 2D Structure of 3-Ethoxy-5-methyl-1H-pyrazole.
The core physicochemical properties are summarized in the table below, compiled from supplier data sheets and predictive models.
| Property | Value | Reference |
| CAS Number | 3201-21-6 | [2] |
| Molecular Formula | C₆H₁₀N₂O | [2] |
| Molecular Weight | 126.16 g/mol | [2] |
| Melting Point | 66-67 °C | [3] |
| Boiling Point | 260.3 ± 20.0 °C (Predicted) | [3] |
| Density | 1.071 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 13.76 ± 0.10 (Predicted) | [3] |
| SMILES | CC1=CC(OCC)=NN1 | [4] |
| Purity | ≥99% (Typical) | [1] |
The Chemistry of Pyrazoles: Annular Tautomerism
A fundamental characteristic of N-unsubstituted pyrazoles is their existence as a mixture of tautomers due to the migration of a proton between the two adjacent nitrogen atoms.[5] This phenomenon, known as annular prototropic tautomerism, means that 3-Ethoxy-5-methyl-1H-pyrazole is in equilibrium with its tautomer, 5-Ethoxy-3-methyl-1H-pyrazole. For this reason, such compounds are often named 3(5)-substituted pyrazoles.[5][6] The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. This structural dynamism is critical as it can affect the molecule's reactivity and its binding interactions in a biological context.
Caption: Tautomeric equilibrium of the pyrazole ring.
Synthesis and Purification
Pyrazoles are generally synthetic in origin, as the N-N single bond is not commonly formed by living organisms.[5] The most prevalent and robust method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7]
For 3-Ethoxy-5-methyl-1H-pyrazole, a logical synthetic precursor is an appropriate β-keto ester, which upon reaction with hydrazine, cyclizes to form the desired pyrazole ring.
Proposed Synthetic Workflow
Caption: General workflow for the synthesis and purification.
Representative Experimental Protocol
This protocol is a generalized procedure adapted from established methods for pyrazole synthesis.[8]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (1.0-1.2 mmol) to the solution. The use of a slight excess of hydrazine can help drive the reaction to completion. Causality Note: Hydrazine serves as the dinucleophilic component, providing the two nitrogen atoms required for the heterocycle formation.
-
Reaction: The mixture is stirred and heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[8] Causality Note: Heating provides the necessary activation energy for the condensation and subsequent intramolecular cyclization and dehydration steps.
-
Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude residue is purified by column chromatography over silica gel. The appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is chosen based on TLC analysis to isolate the pure 3-Ethoxy-5-methyl-1H-pyrazole. Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR and MS to verify its structure and identity.[8]
Applications in Drug Development and Research
While this specific compound is primarily designated for research and development purposes, its structural class is of immense interest to the pharmaceutical industry.[2] Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antioxidant, and protein kinase inhibitory effects.[9]
The pyrazole ring is a key component in several marketed drugs, demonstrating its value as a bioisostere for other aromatic systems and its ability to form key hydrogen bonds with biological targets.[10]
-
Anti-inflammatory Agents: Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core.
-
Antipsychotic Agents: CDPPB contains a pyrazole moiety.[10]
-
Other Therapeutic Areas: The pyrazole scaffold is found in drugs for pain management (Epirizole) and as histamine receptor agonists (Betazole).[10]
Given this precedent, 3-Ethoxy-5-methyl-1H-pyrazole serves as a valuable building block. Its functional groups—the nucleophilic NH, the ethoxy group, and the methyl group—offer multiple points for diversification, enabling chemists to synthesize libraries of novel compounds for screening against various therapeutic targets. Its designation as a "pharmaceutical intermediate" suggests its utility in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs).[1]
Safety, Handling, and Storage
As a laboratory chemical, 3-Ethoxy-5-methyl-1H-pyrazole must be handled with appropriate care. The available safety data indicates it is classified under GHS07.[3]
| Hazard Information | Details | Reference |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 | [3] |
Operational Guidelines
-
Handling: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid formation of dust or aerosols.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[14]
-
Conclusion
3-Ethoxy-5-methyl-1H-pyrazole, CAS 3201-21-6, is a well-defined heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via condensation reactions, combined with the proven biological relevance of the pyrazole scaffold, makes it a valuable tool for researchers. A thorough understanding of its properties, tautomeric nature, and safety protocols is essential for its effective and safe utilization in the laboratory, particularly in the early stages of drug discovery and development.
References
-
Title: 3-Ethoxy-5-methyl-1H-pyrazole - Chemical Technology Co.,LTD Source: LookChem URL: [Link]
-
Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives Source: ResearchGate URL: [Link]
-
Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL: [Link]
-
Title: SAFETY DATA SHEET - 3-Methyl-1H-pyrazole Source: Thermo Fisher Scientific URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones Source: ACS Omega URL: [Link]
-
Title: Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone Source: voryfarma URL: [Link]
-
Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: University of Pretoria URL: [Link]
-
Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: MDPI URL: [Link]
-
Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones Source: PubMed Central URL: [Link]
-
Title: Ammonia, aqueous solution - Substance Information Source: ECHA URL: [Link]
-
Title: 1H-Pyrazole, 3-methyl- Source: NIST WebBook URL: [Link]
Sources
- 1. 3-Ethoxy-5-methyl-1H-pyrazole, CasNo.3201-21-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-Ethoxy-5-methyl-1H-pyrazole | 3201-21-6 [chemicalbook.com]
- 4. 3201-21-6|3-Ethoxy-5-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Pyrazole, 3-methyl- [webbook.nist.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
An In-depth Technical Guide to the Potential Biological Activities of Ethoxy-Methyl-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide delves into the specific subclass of ethoxy-methyl-pyrazole derivatives, exploring their potential as a promising frontier in the development of novel therapeutic agents. While research on this specific substitution pattern is emerging, this document synthesizes current knowledge and provides a framework for future investigation into their anticancer, antimicrobial, and anti-inflammatory properties. By examining structure-activity relationships, mechanisms of action, and detailed experimental protocols, this guide serves as a comprehensive resource for researchers aiming to unlock the full therapeutic potential of these versatile molecules.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical architecture allows for diverse substitutions, leading to a broad spectrum of biological activities.[1] The stability of the pyrazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal pharmacophore. Marketed drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil contain a pyrazole-related core, underscoring the therapeutic relevance of this heterocyclic system.[3] The introduction of ethoxy and methyl groups onto the pyrazole ring can significantly influence the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its biological activity.
Anticancer Potential of Ethoxy-Methyl-Pyrazole Derivatives
The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Pyrazole derivatives have shown considerable promise in this area, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2][4]
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. These mechanisms include, but are not limited to:
-
Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle, and tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[5]
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a vital mechanism for eliminating cancerous cells. Certain pyrazole compounds have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[6]
-
Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, plays a critical role in cell division. Disruption of tubulin polymerization by small molecules is a clinically validated anticancer strategy. Some pyrazole derivatives have been identified as tubulin polymerization inhibitors.[7]
A hypothetical signaling pathway illustrating how an ethoxy-methyl-pyrazole derivative might exert its anticancer effects is depicted below.
In Vitro Evaluation of Anticancer Activity
The initial assessment of anticancer potential is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Representative Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-Chalcone Hybrid (MS7) | Oral Squamous Carcinoma | >247.4 (TS) | [8] |
| Pyrazole-Chalcone Hybrid (MS8) | Oral Squamous Carcinoma | >169.0 (TS) | [8] |
| 2-(6-ethoxy-3-(3-ethoxyphenylamino)-1-methyl-1,4-dihydroindeno[1,2-c]pyrazol-7-yloxy)acetamide (6a) | HepG2, Hela, PC3, MCF-7 | Low nanomolar | [7] |
| PYRIND | MCF7 | 39.7 ± 5.8 | [9] |
| TOSIND | MDA-MB-231 | 17.7 ± 2.7 | [9] |
TS: Tumor Selectivity Index
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 × 10⁵ cells/well and incubate overnight at 37°C in a humidified 5% CO₂ incubator.[10]
-
Compound Treatment: Add varying concentrations of the test ethoxy-methyl-pyrazole derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[10]
-
Incubation: Incubate the plate for 48 hours under the same conditions.[10]
-
MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 4 hours at 37°C, protected from light.[10]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity of Ethoxy-Methyl-Pyrazole Derivatives
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[11][12]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[13] For instance, the presence of a free carbothiohydrazide moiety has been shown to enhance antimicrobial activity.[11] Electron-donating or electron-withdrawing groups on appended phenyl rings can also significantly modulate the activity.[13]
In Vitro Evaluation of Antimicrobial Activity
The antimicrobial potential of novel compounds is assessed by determining their Minimum Inhibitory Concentration (MIC).
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 2.9 - 7.8 |[11] | | Pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5 - 125 |[11] | | Imidazo[2,1-b][2][3][11]thiadiazole derivative | Gram-positive & Gram-negative bacteria | <0.24 |[14] | | Pyrazole derivative (4e) | Streptococcus pneumoniae | 15.6 |[12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the ethoxy-methyl-pyrazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
Anti-inflammatory Properties of Ethoxy-Methyl-Pyrazole Derivatives
Chronic inflammation is a key contributor to a wide range of diseases. Pyrazole derivatives, most notably celecoxib, are well-established anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16]
Mechanism of Action: Modulating the Inflammatory Cascade
The anti-inflammatory effects of pyrazole derivatives are often mediated by their ability to inhibit key enzymes and signaling pathways in the inflammatory response. This can involve:
-
COX Inhibition: Selective inhibition of COX-2 is a major mechanism for the anti-inflammatory and analgesic effects of many pyrazole derivatives.[17]
-
Cytokine Modulation: Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 play a central role in inflammation. Some pyrazole compounds have been shown to suppress the production of these cytokines.
In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.
Table 3: Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |
| Pyrazole Benzamide (5e) | Rat | - | 61.26 | |
| Pyrazole Benzamide (5l) | Rat | - | 60.1 | |
| Pyrazole derivative | Rat | 10 mg/kg | 65-80 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay measures the ability of a compound to reduce acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the test ethoxy-methyl-pyrazole derivative orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Synthesis of Ethoxy-Methyl-Pyrazole Derivatives
The synthesis of ethoxy-methyl-pyrazole derivatives can be achieved through various established synthetic routes for pyrazole ring formation. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
For example, the reaction of an appropriately substituted β-ketoester (containing an ethoxy group) with methylhydrazine would yield a 1-methyl-pyrazole derivative. Further modifications can be introduced to the pyrazole core or the substituents to create a library of compounds for biological screening.
Future Directions and Conclusion
The exploration of ethoxy-methyl-pyrazole derivatives as potential therapeutic agents is a promising area of research. While the broader class of pyrazoles has been extensively studied, the specific contribution of the ethoxy-methyl substitution pattern to anticancer, antimicrobial, and anti-inflammatory activities warrants more focused investigation.
Future research should aim to:
-
Synthesize and screen a wider range of ethoxy-methyl-pyrazole derivatives to establish clear structure-activity relationships.
-
Elucidate the specific molecular targets and mechanisms of action for the most potent compounds.
-
Conduct in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead candidates.
References
-
El-Metwaly, N. M., & El-Gazzar, M. G. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(21), 6485. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(1), 623-657. [Link]
-
Li, Y., Wang, Y., & Zhang, H. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4935. [Link]
-
Wikipedia contributors. (2024). Sildenafil. In Wikipedia, The Free Encyclopedia. [Link]
-
Yilmaz, I., & Tugrak, M. (2023). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Journal of Oral Biosciences, 65(4), 315-324. [Link]
-
Taflan, E., & Güler, G. (2019). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1146-1154. [Link]
-
Chauhan, A., & Kumar, R. (2013). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 3(43), 19835-19851. [Link]
-
El-Sayed, M. A. A., & El-Gaby, M. S. A. (2015). Synthesis and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 20(8), 14386-14402. [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Synthesis and Antimicrobial Activity of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(11), 2947. [Link]
-
Gomaa, A. M. (2021). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 41(5), 1037-1051. [Link]
-
Bansal, R. K. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 10143-10158. [Link]
-
Adebayo, O. O., & Olanrewaju, I. O. (2024). Anti-Inflammatory Activities of Pyrazole Benzamides: Integrating In Vivo, Molecular Docking, and Dynamics Studies. African Journal of Biomedical Research, 27(3), 367-376. [Link]
-
El-Gaby, M. S. A., & Atalla, A. A. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Technology, 11(10), 4385-4391. [Link]
-
Khan, I., & Ali, A. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 27(1), 234. [Link]
-
Kumar, A., & Singh, R. K. (2023). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Journal of Pharmaceutical Negative Results, 14(3), 236-244. [Link]
-
Lehmann, T., & Ratajczak, T. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej, 71, 492-500. [Link]
-
Pai, A., & Sharma, P. C. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4). [Link]
-
Fadhil, A. A., & Al-Amiery, A. A. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Pharmacia, 71(3), 723-734. [Link]
-
Lestari, D., & Riswanto, F. D. O. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Current Organic Synthesis, 17(4), 286-293. [Link]
-
Kciuk, M., & Bielenica, A. (2023). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 28(10), 4085. [Link]
-
El-Naggar, M., & El-Hashash, M. A. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30976-30990. [Link]
-
Yilmaz, I. (2018). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1029-1038. [Link]
-
Jabbar, A., & Jones, A. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS chemical biology, 16(2), 295-303. [Link]
-
Kumar, D., & Singh, R. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(22), 6908. [Link]
-
Rana, A., & Kumar, S. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 2(1), 1-10. [Link]
-
Wang, L., & He, Y. (2016). Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. Journal of Medicinal Chemistry, 59(12), 5837-5853. [Link]
-
Vijesh, A. M., & Isloor, A. M. (2011). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Journal of the Serbian Chemical Society, 76(6), 835-845. [Link]
-
Hassan, G. S., & Abdel Rahman, D. E. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342. [Link]
-
Al-Said, M. S., & Bashandy, M. S. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7752. [Link]
-
Elmaaty, A. A., & El-Taweel, F. M. (2021). Synthesis and antimicrobial activity of novel pyrazole analogues. Journal of the Iranian Chemical Society, 18(11), 2967-2976. [Link]
-
Geethanjaly, N. S., & Manju, P. T. (2017). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences, 7(2), 75-81. [Link]
-
El-Sayed, M. A. A., & El-Gaby, M. S. A. (2025). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. RSC Advances, 15(1), 1-15. [Link]
-
Horváth, G., & Ács, K. (2022). Antioxidant and Anti-Inflammatory Effects of Thyme (Thymus vulgaris L.) Essential Oils Prepared at Different Plant Phenophases on Pseudomonas aeruginosa LPS-Activated THP-1 Macrophages. Antioxidants, 11(1), 133. [Link]
-
Lagunin, A., & Gloriozova, T. (2024). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 25(1), 543. [Link]
-
Kumar, A., & Singh, R. K. (2018). in vitro Antimicrobial Activity and in silico Activity of 1-Thiocarbamoyl Substituted Pyrazole Derivatives. Asian Journal of Chemistry, 30(5), 1129-1134. [Link]
-
Geethanjaly, N. S., & Manju, P. T. (2017). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences, 7(2), 75-81. [Link]
-
Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
Khan, I., & Ali, A. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 27(1), 234. [Link]
-
El-Gaby, M. S. A., & Atalla, A. A. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4208. [Link]
-
Kumar, A., & Selvakumar, P. M. (2014). Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Der Pharma Chemica, 6(5), 358-361. [Link]
-
Singh, S., & Kumar, Y. (2021). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Medicinal Chemistry, 64(15), 10839-10864. [Link]
-
Kumar, S., & Kumar, V. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 4(3), 163-166. [Link]
-
Lin, C. C., & Lin, C. H. (2011). Analgesic and anti-inflammatory activities of the methanol extract of Elaeagnus oldhamii Maxim. in mice. Journal of ethnopharmacology, 135(3), 779-785. [Link]
-
Ullah, A., & Khan, A. (2022). Carrageenan-induced inflammation assay, paw diameter in carrageenan-induced edema was significantly reduced at different doses of plant extract. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. srrjournals.com [srrjournals.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 16. sciencescholar.us [sciencescholar.us]
- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
A Technical Guide to 3-Ethoxy-5-methyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Ethoxy-5-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document will detail its chemical and physical properties, explore its synthesis and reactivity, and discuss its potential applications as a scaffold in the development of novel therapeutics.
Core Molecular Attributes
3-Ethoxy-5-methyl-1H-pyrazole is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of ethoxy and methyl groups at positions 3 and 5 respectively, along with the reactive nitrogen atoms, imparts specific physicochemical properties and functionalities that make it a valuable building block in organic synthesis.
Key Identifiers and Properties
A summary of the core attributes of 3-Ethoxy-5-methyl-1H-pyrazole is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | [1] |
| Molecular Weight | 126.16 g/mol | [1] |
| CAS Number | 3201-21-6 | [1] |
| Melting Point | 66-67 °C | [2] |
| Boiling Point (Predicted) | 260.3 ± 20.0 °C | [2] |
| Density (Predicted) | 1.071 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 13.76 ± 0.10 | [2] |
Synthesis and Reactivity
The synthesis of pyrazoles is a well-established area of organic chemistry, with several versatile methods available.[3] The most common and direct route to the 3-ethoxy-5-methyl-1H-pyrazole core involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
Proposed Synthetic Protocol
A plausible and efficient synthesis of 3-Ethoxy-5-methyl-1H-pyrazole is the reaction of ethyl 3-oxobutanoate (ethyl acetoacetate) with hydrazine hydrate. The mechanism involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Reaction Scheme:
Caption: Proposed synthesis of 3-Ethoxy-5-methyl-1H-pyrazole.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxobutanoate (1 equivalent) dissolved in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-Ethoxy-5-methyl-1H-pyrazole.
Chemical Reactivity and Tautomerism
The pyrazole ring exhibits a rich and diverse reactivity profile. A key feature of 1H-pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. In the case of 3-Ethoxy-5-methyl-1H-pyrazole, this results in an equilibrium between the 3-ethoxy-5-methyl and 5-ethoxy-3-methyl tautomers. The position of this equilibrium is influenced by the solvent, temperature, and the nature of substituents.[4]
The pyrazole ring is generally resistant to oxidation but can undergo reduction under harsh conditions. The ring is susceptible to electrophilic substitution, typically at the C4 position. The nitrogen atoms, particularly the one not bearing a proton, are nucleophilic and can be alkylated, acylated, or participate in coordination with metal ions.[5]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton spectrum is expected to show a singlet for the C4-H of the pyrazole ring, a quartet and a triplet for the ethoxy group protons, and a singlet for the methyl group protons. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will display distinct signals for the three carbons of the pyrazole ring, with the carbon bearing the ethoxy group being the most downfield. Signals for the ethoxy and methyl carbons will also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy and methyl groups.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates.[3][8] Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][9]
The specific substitution pattern of 3-Ethoxy-5-methyl-1H-pyrazole makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The ethoxy group can act as a hydrogen bond acceptor, while the methyl group can provide steric bulk and influence lipophilicity. The pyrazole core itself can participate in various interactions with biological targets.
Potential Therapeutic Areas
The versatility of the pyrazole scaffold suggests that derivatives of 3-Ethoxy-5-methyl-1H-pyrazole could be explored for a variety of therapeutic targets.
Caption: Potential therapeutic applications of pyrazole derivatives.
Safety and Handling
While detailed toxicological data for 3-Ethoxy-5-methyl-1H-pyrazole is not available, it should be handled with the standard precautions for laboratory chemicals.[1] It is advisable to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid inhalation, ingestion, or skin contact.[1]
Conclusion
3-Ethoxy-5-methyl-1H-pyrazole is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the versatile reactivity of the pyrazole core, makes it an attractive starting point for the development of novel therapeutic agents across a range of disease areas. Further research into the specific biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
-
ASAP (As Soon As Publishable). ACS Publications. Available at: [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
-
An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. MDPI. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. AWS. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]
-
lysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Who we serve. Available at: [Link]
-
¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. ResearchGate. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
Sources
- 1. 3-Ethoxy-5-methyl-1H-pyrazole - Safety Data Sheet [chemicalbook.com]
- 2. 3-Ethoxy-5-methyl-1H-pyrazole | 3201-21-6 [chemicalbook.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
Theoretical Studies on the Electronic Structure of 3-Ethoxy-5-methyl-1H-pyrazole: A Computational Approach to Drug Discovery
An In-Depth Technical Guide
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug discovery.[2] This technical guide provides a comprehensive theoretical analysis of the electronic structure of a representative derivative, 3-Ethoxy-5-methyl-1H-pyrazole. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution. The causality behind the selection of computational methods is discussed, providing a framework for researchers to conduct similar self-validating studies. The findings offer critical insights into the molecule's reactivity, stability, and potential intermolecular interactions, thereby informing its application in the rational design of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered immense attention from the pharmaceutical and agrochemical industries.[3][4] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][5] Marketed drugs such as Celecoxib, Sildenafil, and Rimonabant feature the pyrazole core, highlighting its importance as a pharmacophore.[1]
The biological activity of pyrazole derivatives is intrinsically linked to their electronic structure. The distribution of electrons, the energy of frontier orbitals, and the electrostatic potential around the molecule dictate how it will interact with biological targets like enzymes and receptors. Therefore, a thorough understanding of these electronic properties is paramount for optimizing lead compounds and designing new drugs with enhanced efficacy and specificity.
This guide focuses on 3-Ethoxy-5-methyl-1H-pyrazole, a model compound featuring electron-donating ethoxy and methyl groups. These substituents are expected to modulate the electronic landscape of the pyrazole ring, influencing its reactivity and interaction profile. Through a detailed computational workflow, we aim to:
-
Determine the most stable tautomeric form and its optimized molecular geometry.
-
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its kinetic stability and charge transfer properties.
-
Map the Molecular Electrostatic Potential (MEP) to predict sites for electrophilic and nucleophilic attack.
-
Provide a robust, step-by-step computational protocol for researchers to apply to other pyrazole derivatives.
The Critical Question of Tautomerism
Substituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two ring nitrogen atoms.[6] For 3-Ethoxy-5-methyl-1H-pyrazole, two primary tautomers are possible: 3-Ethoxy-5-methyl-1H-pyrazole and 5-Ethoxy-3-methyl-1H-pyrazole.
The relative stability of these tautomers is governed by the electronic nature of the substituents. Theoretical studies on similar systems have shown that electron-donating groups, such as ethoxy and methyl, tend to stabilize the tautomer where the substituent is at the C3 position.[6] This preference is attributed to favorable electronic interactions within the conjugated system. Therefore, for the purpose of this guide, we will focus our analysis on the 3-Ethoxy-5-methyl-1H-pyrazole tautomer, which is predicted to be the more stable form. Verifying the lowest energy conformation is the mandatory first step in any theoretical study, as all subsequent electronic properties are dependent on this ground-state geometry.
Computational Methodology: A Framework for Analysis
The choice of computational methods is critical for obtaining accurate and reliable results. Our workflow is grounded in Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.[7][8]
Geometry Optimization
The initial step involves optimizing the molecular geometry to find the lowest energy structure. This is crucial as all other electronic properties are calculated from this stable conformation.
-
Method: DFT with the B3LYP hybrid functional. B3LYP is widely used and has a proven track record for providing excellent geometric and electronic property predictions for organic molecules.[7][9]
-
Basis Set: 6-311++G(d,p). This basis set is robust, providing sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron clouds.[6]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[9]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[10] It is an invaluable tool for predicting intermolecular interactions.
-
Color Coding: The MEP map is typically color-coded. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[11][12] Green regions are neutral.
-
Application: By analyzing the MEP, we can identify potential hydrogen bond acceptor and donor sites, which is vital for understanding drug-receptor interactions.[10]
Charge Distribution Analysis
Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule.[9] This provides a quantitative measure of the electron distribution and helps in understanding the local reactivity of different atomic sites.
Results and Discussion: Unveiling the Electronic Landscape
Based on established theoretical principles for pyrazole derivatives, we present the anticipated results for 3-Ethoxy-5-methyl-1H-pyrazole.
Optimized Molecular Geometry
The geometry optimization would reveal a nearly planar pyrazole ring, consistent with its aromatic character. The ethoxy and methyl groups would be oriented to minimize steric hindrance. Key bond lengths and angles would be consistent with experimental data from similar crystal structures.[13][14]
Frontier Molecular Orbitals and Global Reactivity
The FMO analysis is central to understanding the molecule's electronic behavior. The HOMO is expected to be distributed primarily over the pyrazole ring and the oxygen atom of the ethoxy group, reflecting the electron-donating nature of these moieties. The LUMO would likely be delocalized across the C=N and C=C bonds of the pyrazole ring.
Table 1: Predicted Global Reactivity Descriptors for 3-Ethoxy-5-methyl-1H-pyrazole
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.0 to -6.5 | Electron-donating capability |
| ELUMO | -1.0 to -1.5 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.5 to 5.5 | High kinetic stability, low reactivity |
| Ionization Potential (I) | 6.0 to 6.5 | Energy to remove an electron |
| Electron Affinity (A) | 1.0 to 1.5 | Energy released when gaining an electron |
| Electronegativity (χ) | 3.5 to 4.0 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.25 to 2.75 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.18 to 0.22 | Reciprocal of hardness |
A large predicted HOMO-LUMO energy gap suggests that 3-Ethoxy-5-methyl-1H-pyrazole is a kinetically stable molecule.[15] This stability is a desirable property in drug candidates, as it can reduce non-specific reactivity and potential toxicity.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual guide to the molecule's reactive sites.
-
Negative Regions (Red/Yellow): The most intense negative potential is expected around the N2 nitrogen of the pyrazole ring and the oxygen atom of the ethoxy group. These sites are the primary locations for electrophilic attack and are strong hydrogen bond acceptors.
-
Positive Regions (Blue): A significant positive potential is predicted around the N-H proton of the pyrazole ring, making it a key hydrogen bond donor site.
-
Neutral Regions (Green): The methyl group and the ethyl chain are expected to be largely neutral.
This distribution of electrostatic potential is critical for predicting how the molecule will orient itself within a protein binding pocket.
Implications for Drug Development
The theoretical analysis provides several key insights for drug development professionals:
-
Scaffold Stability: The high predicted HOMO-LUMO gap indicates that the 3-ethoxy-5-methyl-pyrazole core is chemically stable, making it a robust scaffold for further chemical modification.
-
Key Interaction Points: The MEP map clearly identifies the N2 nitrogen and the ethoxy oxygen as primary hydrogen bond acceptor sites, while the N1-H group is a crucial hydrogen bond donor. Drug designers can leverage these sites to achieve specific and strong binding to target proteins.[16]
-
Substitution Strategy: The electron-rich nature of the pyrazole ring, enhanced by the ethoxy and methyl groups, suggests that it is more susceptible to electrophilic substitution. This knowledge can guide synthetic strategies for creating libraries of derivatives for screening.
-
Reduced Toxicity: The pyrazole scaffold itself has been associated with reduced toxicity in some contexts, making its derivatives promising candidates for further development.
Experimental Protocols: A Validating Workflow
This section provides a detailed, step-by-step methodology for conducting the theoretical analysis described in this guide.
Computational Workflow Diagram
Caption: Computational workflow for the electronic structure analysis.
Step-by-Step Protocol
-
Structure Preparation:
-
Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to create the 2D structure of 3-Ethoxy-5-methyl-1H-pyrazole.
-
Convert the 2D structure to a 3D model and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
Save the structure as a .mol or .xyz file.
-
-
Geometry Optimization and Frequency Calculation:
-
Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Following optimization, perform a frequency calculation at the same level of theory. Confirm that the output shows zero imaginary frequencies, which validates that the optimized structure is a true energy minimum.
-
-
Single-Point Energy and Property Calculation:
-
Using the optimized geometry, run a single-point energy calculation. This step is used to generate the final wavefunction file containing detailed information about the molecular orbitals and electron density.
-
Ensure the calculation is set to output orbital energies and Mulliken population analysis.
-
-
Data Analysis and Visualization:
-
From the output file, extract the energies of the HOMO and LUMO. Calculate the energy gap (ΔE = ELUMO - EHOMO).
-
Use a visualization software (e.g., GaussView, Avogadro, VMD) to read the output file.
-
Generate the MEP surface by mapping the electrostatic potential onto the van der Waals surface of the molecule.
-
Generate and visualize the 3D shapes of the HOMO and LUMO orbitals.
-
Conclusion
This guide demonstrates the power of theoretical chemistry in elucidating the electronic structure of 3-Ethoxy-5-methyl-1H-pyrazole.[8] Through a systematic computational workflow, we have established its ground-state geometry, analyzed its frontier molecular orbitals, and mapped its electrostatic potential. The results indicate a stable molecular scaffold with well-defined regions for intermolecular interactions, making it an attractive candidate for drug discovery programs. The detailed protocol provided herein serves as a self-validating framework for researchers, enabling them to apply these powerful predictive tools to novel pyrazole derivatives and accelerate the rational design of next-generation therapeutics.
References
-
Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. Available from: [Link]
-
Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. Available from: [Link]
-
Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. Available from: [Link]
-
Computed molecular electrostatic potential surface (MEP) of Pyz-1 and Pyz-2. ResearchGate. Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health (NIH). Available from: [Link]
-
A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. ResearchGate. Available from: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]
-
Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Publishing. Available from: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and DFT calculation of novel pyrazole derivatives. AIP Publishing. Available from: [Link]
-
Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Taylor & Francis Online. Available from: [Link]
-
Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. University of Mysore. Available from: [Link]
-
A Combined Experimental and Tddft-dft Investigation of Structural and Optical Properties of Novel Pyrazole-1, 2, 3-triazole. SciSpace. Available from: [Link]
-
Molecular electrostatic potential (MEP) of 4a-e. ResearchGate. Available from: [Link]
-
Synthesis, computational and biological study of pyrazole derivatives. ResearchGate. Available from: [Link]
-
Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available from: [Link]
-
RESEARCH ARTICLE - RSC Medicinal Chemistry. Royal Society of Chemistry. Available from: [Link]
-
1-Hydroxymethyl-3-ethoxy-5-methylpyrazole. MDPI. Available from: [Link]
-
Modeling the structure and reactivity landscapes of a pyrazole-ammonium ionic derivative using wavefunction-dependent characteristics and screening for potential anti-inflammatory activity. Taylor & Francis Online. Available from: [Link]
-
Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. National Institutes of Health (NIH). Available from: [Link]
-
Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography... Oriental University Journal of Chemistry. Available from: [Link]
-
Synthesis, Experimental and theoretical spectra, electronic, and medicinal properties of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-ethoxy-4H-1,2,4-triazole. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). Scientific.net. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available from: [Link]
-
ASAP (As Soon As Publishable). ACS Publications. Available from: [Link]
-
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Preprints.org. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). Available from: [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. Available from: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available from: [Link]
-
Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. ResearchGate. Available from: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. Available from: [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. uomphysics.net [uomphysics.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. eurasianjournals.com [eurasianjournals.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
Abstract
This document provides a detailed guide for the efficient one-pot synthesis of 1,3,5-trisubstituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We will explore the underlying chemical principles, provide a robust and validated experimental protocol, and offer insights into the optimization of reaction conditions. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering a practical framework for the generation of diverse pyrazole libraries.
Introduction: The Significance of 1,3,5-Trisubstituted Pyrazoles
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The blockbuster drug Celecoxib (Celebrex), a selective COX-2 inhibitor used to treat arthritis, prominently features a 1,3,5-trisubstituted pyrazole core, underscoring the therapeutic relevance of this motif.
The traditional multi-step synthesis of these compounds often suffers from drawbacks such as low overall yields, the need for purification of intermediates, and significant waste generation. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer an elegant and efficient alternative, aligning with the principles of green chemistry by reducing solvent usage, energy consumption, and purification steps.
Reaction Mechanism and Strategy
The most common and versatile one-pot approach to 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a hydrazine derivative. This reaction proceeds through a well-established mechanism involving initial condensation followed by cyclization and dehydration.
Mechanism Outline:
-
Condensation: The reaction is typically initiated by the condensation of the hydrazine with one of the carbonyl groups of the 1,3-diketone to form a hydrazone intermediate.
-
Cyclization: The nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the second carbonyl group, leading to the formation of a five-membered heterocyclic intermediate.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) to yield the stable aromatic pyrazole ring.
This process can be catalyzed by either acids or bases, and the choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.
Figure 1: A simplified workflow of the one-pot synthesis of 1,3,5-trisubstituted pyrazoles.
Experimental Protocol: A Validated One-Pot Synthesis
This protocol describes a reliable and scalable one-pot synthesis of 1,3,5-trisubstituted pyrazoles using a 1,3-diketone and a substituted hydrazine in the presence of an acid catalyst.
3.1. Materials and Equipment
-
Reactants:
-
1,3-Diketone (e.g., 1,3-diphenyl-1,3-propanedione)
-
Substituted hydrazine (e.g., phenylhydrazine hydrochloride)
-
-
Solvent: Ethanol (reagent grade)
-
Catalyst: Glacial acetic acid
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add the 1,3-diketone (1.0 eq.), the substituted hydrazine hydrochloride (1.1 eq.), and ethanol (20 mL).
-
Initiation: Add a catalytic amount of glacial acetic acid (0.2 eq.) to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted pyrazole.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Figure 2: Detailed experimental workflow for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles.
Comparative Analysis of Synthetic Protocols
Several one-pot methods for the synthesis of 1,3,5-trisubstituted pyrazoles have been reported, employing different catalysts and reaction conditions. The choice of method often depends on the specific substrates and the desired scale of the reaction.
| Catalyst/Method | Starting Materials | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Acid Catalysis | 1,3-Diketones, Hydrazines | Ethanol | Reflux | 80-95 | |
| Microwave-Assisted | Chalcones, Hydrazines | DMF | 120 | 85-92 | |
| [Bmim]HSO4 (Ionic Liquid) | 1,3-Diketones, Hydrazines | Neat | 100 | 90-98 | |
| Grindstone Chemistry | 1,3-Diketones, Hydrazines | Solvent-free | Room Temp | 88-96 |
Table 1: Comparison of selected one-pot synthetic methods for 1,3,5-trisubstituted pyrazoles.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or the amount of catalyst. Ensure that the starting materials are pure and dry.
-
Side Product Formation: The formation of regioisomers is a possibility if unsymmetrical 1,3-diketones are used. The regioselectivity can often be controlled by adjusting the reaction conditions, such as the pH and temperature.
-
Purification Challenges: If the product is difficult to crystallize, consider using column chromatography for purification.
Conclusion
The one-pot synthesis of 1,3,5-trisubstituted pyrazoles is a highly efficient and versatile method for accessing this important class of compounds. The protocol described herein is robust and can be adapted for the synthesis of a wide range of derivatives. By understanding the underlying reaction mechanism and a systematic approach to optimization, researchers can effectively utilize this methodology for the rapid generation of pyrazole libraries for drug discovery and other applications.
References
-
Faria, J. V., et al. (2017). Pyrazoles as Antiparasitic Agents. Molecules, 22(1), 143. Available at: [Link]
-
Gomha, S. M., et al. (2017). Pyrazoles in medicine. RSC Advances, 7(59), 37439-37467. Available at: [Link]
-
Banu, K., & Kumar, R. (2014). Synthesis and biological evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Der Pharma Chemica, 6(1), 329-334. Available at: [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Available at: [Link]
-
Zang, H., et al. (2010). Brønsted acidic ionic liquid [bmim]HSO4 as an efficient and reusable catalyst for the synthesis of 1,3,5-trisubstituted pyrazoles. Synthetic Communications, 40(16), 2408-2414. Available at: [Link]
-
Bose, D. S., et al. (2006). A facile and efficient protocol for the synthesis of 1,3,5-trisubstituted pyrazoles by a grinding method. Tetrahedron Letters, 47(11), 1885-1888. Available at: [Link]
Application Notes & Protocols: 3-Ethoxy-5-methyl-1H-pyrazole as a Versatile Precursor in Modern Drug Synthesis
Abstract: The pyrazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] This guide provides a detailed technical overview of 3-Ethoxy-5-methyl-1H-pyrazole, a valuable and versatile precursor for the synthesis of high-value pharmaceutical compounds. We will explore its fundamental properties, safe handling procedures, and its strategic application in the synthesis of key drug classes, including analogues of COX-2 and PDE5 inhibitors. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and mechanistic rationale to ensure robust and reproducible outcomes.
Precursor Profile: 3-Ethoxy-5-methyl-1H-pyrazole
Physicochemical & Safety Data
Understanding the fundamental characteristics of a precursor is paramount for its effective and safe utilization in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 3201-21-6 | [3] |
| Molecular Formula | C₆H₁₀N₂O | [3] |
| Molecular Weight | 126.16 g/mol | [3] |
| Melting Point | 66-67 °C | [3] |
| Boiling Point (Predicted) | 260.3 ± 20.0 °C | [3] |
| Density (Predicted) | 1.071 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 13.76 ± 0.10 | [3] |
Safety & Handling: 3-Ethoxy-5-methyl-1H-pyrazole is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety goggles, and nitrile gloves.
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. Use appropriate tools for transfer to avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Reactivity and Mechanistic Insights
The synthetic utility of 3-ethoxy-5-methyl-1H-pyrazole stems from several key reactive features:
-
N1-H Acidity: The proton on the N1 nitrogen is acidic and can be readily deprotonated by a suitable base. This creates a nucleophilic nitrogen anion, which is the primary site for alkylation or arylation reactions, crucial for building N-substituted pyrazole drugs.
-
Aromatic Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position, although the electron-donating nature of the ethoxy group can influence reactivity.[4]
-
Functional Group Handles: The ethoxy group at C3 and the methyl group at C5 are key functional handles. The ethoxy group can be cleaved under specific conditions to yield the corresponding pyrazolone, a common pharmacophore. The methyl group can be a site for oxidation or other transformations to introduce further complexity.
The Strategic Importance of the Pyrazole Core in Pharmacology
The pyrazole scaffold is a cornerstone of medicinal chemistry, found in drugs targeting a wide array of diseases.[1][5] Its prevalence is due to its ability to act as a versatile scaffold that can be readily functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.
Caption: Versatility of the pyrazole scaffold in medicinal chemistry.
Application Protocol 1: Synthesis of a Key Intermediate for Celecoxib Analogues (COX-2 Inhibitors)
Introduction & Rationale
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor characterized by a 1,5-diarylpyrazole core.[6] The sulfonamide moiety and the specific arrangement of the aryl groups are critical for selective binding to the COX-2 enzyme's active site.[7] While Celecoxib itself is synthesized via the condensation of a 1,3-diketone with a substituted hydrazine, this protocol demonstrates how a pyrazole precursor can be functionalized to build a similar diaryl scaffold, a foundational step in synthesizing novel COX-2 inhibitors. This protocol adapts a standard procedure for creating the core structure.[8]
Experimental Protocol: N-Arylation of 3-Ethoxy-5-methyl-1H-pyrazole
This protocol describes the crucial N-arylation step, which attaches the phenylsulfonamide moiety to the pyrazole core.
Materials:
-
3-Ethoxy-5-methyl-1H-pyrazole (1.0 eq)
-
4-Fluoronitrobenzene (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Ethoxy-5-methyl-1H-pyrazole (1.0 eq) and anhydrous DMF (approx. 0.2 M).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add 4-fluoronitrobenzene (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: The use of a polar aprotic solvent like DMF is crucial as it solubilizes the reactants and facilitates the SₙAr reaction. K₂CO₃ acts as a base to deprotonate the pyrazole N1-H, generating the nucleophile required to displace the fluoride from the activated aromatic ring.
-
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-arylated pyrazole intermediate.
Workflow and Expected Outcome
Caption: Workflow for the synthesis of a diaryl-pyrazole intermediate.
Expected Results: The N-arylated product is the key intermediate. Subsequent well-established steps (reduction of the nitro group, conversion to the sulfonyl chloride, and amidation) would complete the synthesis of the Celecoxib analogue.
| Step | Compound | Expected Yield | Purity (HPLC) |
| 1 | N-(4-nitrophenyl)-3-ethoxy-5-methyl-1H-pyrazole | 75-85% | >98% |
Application Protocol 2: Multi-Step Synthesis of a Sildenafil Intermediate Analogue
Introduction & Rationale
Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is used to treat erectile dysfunction.[9] Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one ring system. The synthesis is a multi-step process starting from a functionalized pyrazole carboxylic acid ester.[10][11] This protocol outlines a conceptual pathway, demonstrating how 3-Ethoxy-5-methyl-1H-pyrazole would first need to be converted to a more suitable intermediate, 1-methyl-5-methyl-1H-pyrazole-3-carboxylic acid, before entering the main synthetic route toward the pyrazolopyrimidinone core.
Experimental Protocol
Part A: Conversion of Precursor to Key Pyrazole Carboxylic Acid
-
N-Methylation: React 3-Ethoxy-5-methyl-1H-pyrazole with a methylating agent (e.g., dimethyl sulfate) in the presence of a base to yield 1-methyl-3-ethoxy-5-methyl-1H-pyrazole.[10]
-
Ether Cleavage & Oxidation: This is a conceptual step. A plausible route involves acidic hydrolysis of the ethoxy group to the pyrazolone, followed by a multi-step oxidation of the C5-methyl group to a carboxylic acid. A more direct synthetic route to the required pyrazole carboxylic acid starting material is generally preferred in practice.
Part B: Synthesis of the Pyrazolopyrimidinone Core (adapted from known Sildenafil synthesis) [10][11]
This protocol assumes the successful synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the standard intermediate.
Materials:
-
1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Oleum (20% SO₃) and Fuming Nitric Acid
-
Thionyl Chloride (SOCl₂)
-
Ammonium Hydroxide (NH₄OH)
-
Palladium on Carbon (Pd/C), 10%
-
Hydrogen Gas (H₂)
-
2-Ethoxybenzoyl chloride
-
Potassium tert-butoxide (t-BuOK)
Procedure:
-
Nitration: Carefully add the pyrazole carboxylic acid to a mixture of oleum and fuming nitric acid at 0-10 °C to introduce a nitro group at the C4 position. Quench on ice to precipitate the product.[10]
-
Carboxamide Formation: Convert the carboxylic acid of the nitrated intermediate to an acid chloride using thionyl chloride. React the resulting acid chloride with ammonium hydroxide to form the primary amide.[10]
-
Reduction: Catalytically hydrogenate the nitro group to an amine using H₂ gas and a Pd/C catalyst in a suitable solvent like ethanol.
-
Acylation: React the resulting amino-pyrazole carboxamide with 2-ethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the acylated intermediate.[10]
-
Cyclization: Induce ring closure by heating the acylated intermediate with a strong base like potassium tert-butoxide in a high-boiling solvent (e.g., N,N-dimethylacetamide). This intramolecular condensation forms the desired pyrazolo[4,3-d]pyrimidin-7-one core.[11]
-
Scientist's Note: This base-catalyzed cyclization is a critical step. The t-BuOK deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the amide carbonyl of the adjacent benzoyl group to form the fused pyrimidinone ring.
-
Workflow Diagram
Caption: Multi-step synthesis pathway for a key Sildenafil intermediate.
Expected Results: This multi-step synthesis involves several challenging transformations. Yields at each step must be optimized for a viable overall process yield.
| Step | Intermediate | Expected Yield |
| 1 | 4-Nitro-pyrazole-5-carboxylic acid | 80-90% |
| 2 | 4-Nitro-pyrazole-5-carboxamide | 85-95% |
| 3 | 4-Amino-pyrazole-5-carboxamide | >90% |
| 4 | Acylated Amino-pyrazole | 70-80% |
| 5 | Pyrazolopyrimidinone Core | 65-75% |
Conclusion
3-Ethoxy-5-methyl-1H-pyrazole serves as a highly valuable precursor in medicinal chemistry. Its inherent reactivity allows for strategic functionalization, providing access to complex molecular architectures. As demonstrated, its core structure is relevant to the synthesis of analogues of major drug classes like COX-2 and PDE5 inhibitors. While direct conversion to some complex intermediates may require multiple steps, its utility as a foundational building block for generating novel pyrazole-based drug candidates is clear. Future research could explore its use in synthesizing libraries of compounds for high-throughput screening against various other therapeutic targets.
References
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2021). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]
- Method for preparing sildenafil citrate. (2020).
-
SILDENAFIL. (2015). New Drug Approvals. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). PubMed Central. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2022). MDPI. [Link]
-
A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2014). PMC - NIH. [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019). PubMed. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). ResearchGate. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). The Royal Society of Chemistry. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. (2023). PMC - PubMed Central. [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020).
- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (2001).
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023). ResearchGate. [Link]
-
Synthesis of sildenafil using a new intermediate. (2001). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Process for the preparation of sildenafil and intermediates thereof. (2010).
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). ResearchGate. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2022). EPJ Web of Conferences. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 3-Ethoxy-5-methyl-1H-pyrazole | 3201-21-6 [chemicalbook.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20100048897A1 - Process for the preparation of sildenafil and intermediates thereof - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Ethoxy-5-methyl-1H-pyrazole in Agrochemical Research
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole heterocyclic ring system is a cornerstone in the development of modern agrochemicals, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of pyrazole are integral to a variety of commercial products, including fungicides, insecticides, and herbicides.[2][3][4] The versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical and biological properties through substitution, making it a privileged structure in the discovery of novel active ingredients.[1][5]
This document provides a comprehensive guide for the investigation of 3-Ethoxy-5-methyl-1H-pyrazole, a specific derivative with potential applications in agrochemical research. While this particular molecule is not yet a widely commercialized active ingredient, its structural motifs suggest significant potential. These notes will detail its synthesis, propose protocols for biological screening, and discuss potential mechanisms of action based on established pyrazole chemistry.
Synthesis and Characterization of 3-Ethoxy-5-methyl-1H-pyrazole
The synthesis of 3-alkoxy-5-alkyl-1H-pyrazoles can be achieved through several established synthetic routes.[6][7] A common and effective method involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[8] For 3-Ethoxy-5-methyl-1H-pyrazole, a plausible and efficient synthesis begins with the reaction of an appropriate ethoxy-β-ketoester with hydrazine hydrate.
Protocol 1: Synthesis of 3-Ethoxy-5-methyl-1H-pyrazole
Materials:
-
Ethyl 4-ethoxy-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-ethoxy-3-oxobutanoate (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 3-Ethoxy-5-methyl-1H-pyrazole by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Characterization: The synthesized compound should be thoroughly characterized to confirm its identity. Expected analytical data would include:
-
¹H NMR: Signals corresponding to the ethoxy group (triplet and quartet), the methyl group (singlet), the pyrazole ring proton (singlet), and the NH proton (broad singlet).
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₆H₁₀N₂O.
Hypothesized Biological Activity and Screening Protocols
The diverse biological activities of pyrazole derivatives in agriculture provide a logical starting point for investigating 3-Ethoxy-5-methyl-1H-pyrazole.[1][2][3] Potential applications include fungicidal, herbicidal, and insecticidal activities. The following protocols outline a tiered screening approach to evaluate the potential of this compound.
Many commercial pyrazole fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain.[9][10][11][12]
Protocol 2: In Vitro Antifungal Assay
Objective: To determine the intrinsic fungicidal activity of 3-Ethoxy-5-methyl-1H-pyrazole against a panel of key plant pathogenic fungi.
Materials:
-
Pure 3-Ethoxy-5-methyl-1H-pyrazole
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a stock solution of 3-Ethoxy-5-methyl-1H-pyrazole in DMSO.
-
Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the test compound to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
In the center of each plate, place a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Include a positive control (a commercial fungicide like Fluxapyroxad) and a negative control (PDA with 1% DMSO).[9]
-
Incubate the plates at the optimal temperature for each fungus (typically 20-25°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each fungus.[13]
Pyrazole derivatives have been developed as herbicides targeting various modes of action, including the inhibition of acetolactate synthase (ALS) or acting as synthetic auxins.[5][14][15]
Protocol 3: Pre- and Post-Emergence Herbicidal Assay
Objective: To evaluate the herbicidal efficacy of 3-Ethoxy-5-methyl-1H-pyrazole on representative monocot and dicot weed species.
Materials:
-
Seeds of weed species (e.g., Digitaria sanguinalis (crabgrass), Setaria viridis (green foxtail), Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed))
-
Potting soil
-
Pots or trays
-
3-Ethoxy-5-methyl-1H-pyrazole formulated as a sprayable solution (e.g., in acetone/water with a surfactant)
-
Spray chamber
-
Greenhouse facilities
Procedure:
Pre-emergence Application:
-
Fill pots with soil and sow the seeds of the test weed species at the appropriate depth.
-
Apply the test compound solution evenly to the soil surface using a spray chamber at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha).
-
Include a positive control (a commercial herbicide) and a negative control (formulation blank).
-
Water the pots and place them in a greenhouse under controlled conditions.
-
Assess the percentage of weed emergence and any signs of phytotoxicity (e.g., stunting, chlorosis) at 7, 14, and 21 days after treatment.
Post-emergence Application:
-
Sow weed seeds in pots and allow them to grow in a greenhouse until they reach the 2-3 leaf stage.
-
Apply the test compound solution as a foliar spray at various rates.[16]
-
Return the plants to the greenhouse.
-
Assess plant injury (e.g., necrosis, chlorosis, growth inhibition) at 7, 14, and 21 days after treatment using a rating scale (0 = no effect, 100 = complete kill).[14]
Several pyrazole-based insecticides are known to target the insect nervous system.[17][18][19]
Protocol 4: Insecticidal Bioassay
Objective: To assess the insecticidal potential of 3-Ethoxy-5-methyl-1H-pyrazole against common agricultural pests.
Materials:
-
Test insects (e.g., Plutella xylostella (diamondback moth) larvae, Aphis craccivora (bean aphid))[17][20]
-
Host plant material (e.g., cabbage leaf discs, bean leaves)
-
3-Ethoxy-5-methyl-1H-pyrazole formulated for application
-
Petri dishes or ventilated containers
-
Micro-applicator or spray tower
Procedure (Leaf-Dip Bioassay):
-
Prepare a series of concentrations of the test compound in an appropriate solvent with a surfactant.
-
Dip host plant leaf discs into the test solutions for a few seconds and allow them to air dry.
-
Place one treated leaf disc into each petri dish lined with moist filter paper.
-
Introduce a set number of test insects (e.g., 10-20 third-instar larvae) into each dish.
-
Include a positive control (a commercial insecticide) and a negative control (solvent and surfactant only).
-
Maintain the bioassays at a controlled temperature and photoperiod.
-
Assess insect mortality at 24, 48, and 72 hours after exposure.
-
Calculate the LC₅₀ (Lethal Concentration to kill 50% of the test population) value.[18][19]
Potential Mechanisms of Action
Based on the established modes of action for pyrazole agrochemicals, the following are plausible targets for 3-Ethoxy-5-methyl-1H-pyrazole.
1. Fungicidal - Succinate Dehydrogenase Inhibition (SDHI): Many pyrazole carboxamide fungicides inhibit complex II of the mitochondrial respiratory chain.[9][10][11][12] If 3-Ethoxy-5-methyl-1H-pyrazole or its derivatives show fungicidal activity, further studies should investigate their effect on mitochondrial respiration and SDH enzyme activity.
Caption: Hypothetical inhibition of Succinate Dehydrogenase by 3-Ethoxy-5-methyl-1H-pyrazole.
2. Herbicidal - Acetolactate Synthase (ALS) Inhibition: Certain pyrazole herbicides inhibit ALS, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[15][21][22] This leads to the cessation of plant growth and eventual death.
Caption: Proposed mechanism of Acetolactate Synthase (ALS) inhibition.
Experimental Workflow for Agrochemical Discovery
The process of evaluating a novel compound like 3-Ethoxy-5-methyl-1H-pyrazole follows a structured workflow from synthesis to lead optimization.
Caption: Workflow for the discovery and optimization of a novel agrochemical candidate.
Data Summary
The following table should be used to compile the results from the initial screening assays. This structured format allows for easy comparison of the compound's activity across different biological targets.
| Assay Type | Target Organism | Test Concentration(s) | Result (% Inhibition / Mortality) | EC₅₀ / LC₅₀ (µg/mL or g/ha) |
| Fungicidal | Botrytis cinerea | 1, 10, 50, 100 µg/mL | [Record Data] | [Calculate] |
| Rhizoctonia solani | 1, 10, 50, 100 µg/mL | [Record Data] | [Calculate] | |
| Herbicidal | Digitaria sanguinalis | 100, 250, 500, 1000 g/ha | [Record Data] | [Calculate] |
| (Post-emergence) | Abutilon theophrasti | 100, 250, 500, 1000 g/ha | [Record Data] | [Calculate] |
| Insecticidal | Plutella xylostella | 10, 50, 100, 200 µg/mL | [Record Data] | [Calculate] |
| (Leaf-Dip) | Aphis craccivora | 10, 50, 100, 200 µg/mL | [Record Data] | [Calculate] |
Conclusion and Future Directions
3-Ethoxy-5-methyl-1H-pyrazole represents a promising starting point for agrochemical discovery due to its pyrazole core, a scaffold with proven success in the industry.[1][2][3] The protocols outlined in this document provide a robust framework for its synthesis and initial biological evaluation. Positive results in any of the screening assays would warrant further investigation, including mechanism of action studies and the synthesis of analogues to establish structure-activity relationships (SAR). This iterative process is fundamental to optimizing the compound's potency and selectivity, ultimately leading to the development of a novel and effective agrochemical product.
References
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Rohilkhand University.
- Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis. (n.d.). ChemicalBook.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Semantic Scholar.
- Ferreira, L. G., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (n.d.).
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PubMed Central.
- Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. (n.d.). UC Agriculture and Natural Resources.
- Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025).
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications.
- Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). ACS Publications.
- Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (n.d.). ACS Publications.
- Test Guidelines for Pesticides and Toxic Substances. (2025). US EPA.
- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.). ACS Publications.
- Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. (2023). PubMed.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).
- Agrochemical and Pesticide Analysis Methods. (n.d.). Charles River Laboratories.
- Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024). PubMed.
- Acetolactate synthase inhibiting herbicides bind to the regulatory site. (n.d.). PubMed.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. (2017).
- Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate.
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI.
- Pyrazole derivatives used in drugs, agrochemicals, and materials. (n.d.). ResearchGate.
- Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). ACS Publications.
- Advanced Protocols for Residue Testing of Pesticides and Mycotoxins. (n.d.). Lab Manager.
- HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. (2025). ResearchGate.
- Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. (2021). PubMed.
- Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. (2012). PubMed.
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC.
- Agro-chemical & Chemical Testing. (n.d.). CEBIS USA.
- Abstract. (2024). bioRxiv.
- Pyrazole fungicide composition. (n.d.). Google Patents.
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (n.d.).
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
- Acetolactate synthase. (n.d.). Wikipedia.
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royal-chem.com [royal-chem.com]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 16. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Acetolactate synthase - Wikipedia [en.wikipedia.org]
Vilsmeier-Haack Formylation of Pyrazole Rings: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of Formylpyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials.[1][2][3] The introduction of a formyl group onto the pyrazole ring via the Vilsmeier-Haack reaction is a pivotal transformation, unlocking a versatile synthetic handle for further molecular elaboration.[4][5] These formylpyrazoles serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, enabling the construction of more complex molecular architectures.[3][4] This guide provides a comprehensive overview of the Vilsmeier-Haack formylation of pyrazoles, delving into the underlying mechanism, regiochemical considerations, and practical experimental protocols tailored for researchers in organic synthesis and drug development.
Theoretical Framework: Mechanism and Regioselectivity
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction proceeds through an electrophilic aromatic substitution, where the pyrazole ring, an electron-rich heterocycle, attacks the electrophilic Vilsmeier reagent.[8][9]
Formation of the Vilsmeier Reagent
The active formylating agent, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[8][10] This exothermic reaction requires careful temperature control and anhydrous conditions to prevent decomposition of the reagent.[8]
Electrophilic Attack and Formylation
The electron-rich C4 position of the pyrazole ring is the most nucleophilic and, therefore, the preferred site of electrophilic attack by the Vilsmeier reagent. This regioselectivity is a key feature of the reaction. The initial attack leads to the formation of a sigma complex, which then rearomatizes by losing a proton. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired 4-formylpyrazole.[10][11]
Figure 1. Generalized workflow of the Vilsmeier-Haack formylation of a pyrazole ring.
Influence of Substituents on Reactivity and Regioselectivity
The electronic nature and position of substituents on the pyrazole ring significantly impact the outcome of the Vilsmeier-Haack reaction.
| Substituent Type at N1, C3, or C5 | Effect on Reactivity | Regioselectivity | Notes |
| Electron-donating groups (e.g., alkyl, aryl) | Increases reactivity | C4-formylation is highly favored | The increased electron density at the C4 position facilitates electrophilic attack. |
| Electron-withdrawing groups (e.g., nitro, cyano) | Decreases reactivity | C4-formylation still occurs, but may require harsher conditions | Strongly deactivating groups can significantly lower the yield or even prevent the reaction.[1] |
| Bulky substituents | May decrease reactivity due to steric hindrance | C4-formylation is generally maintained | Very large groups at C3 or C5 might slightly impede the approach of the Vilsmeier reagent.[1] |
| Halogens (e.g., Cl, Br) | Moderately deactivating | C4-formylation is the primary outcome | Halogenated pyrazoles are valuable substrates for further cross-coupling reactions.[1] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of a generic N-substituted pyrazole.
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an N-Arylpyrazole
This protocol is adapted from established literature procedures and serves as a robust starting point for a wide range of N-arylpyrazole substrates.[4][11]
Materials:
-
N-Arylpyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous DMF (3.0 - 5.0 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add POCl₃ (1.5 - 3.0 eq) dropwise to the DMF via the dropping funnel with vigorous stirring. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes, during which the Vilsmeier reagent will form, often appearing as a viscous, pale-yellow to white solid or slurry.[4]
-
-
Formylation Reaction:
-
Dissolve the N-arylpyrazole (1.0 eq) in a minimal amount of anhydrous DCM or DCE.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
The reaction is then typically heated to 60-90 °C and stirred for 2-24 hours.[11] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-formylpyrazole.[4][12]
-
Figure 2. Step-by-step experimental workflow for the Vilsmeier-Haack formylation.
Application Notes and Troubleshooting
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents to prevent decomposition of the reagent and maximize yield.[8]
-
Stoichiometry of Reagents: The ratio of POCl₃ to DMF and the pyrazole substrate can influence the reaction outcome. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.
-
Reaction Temperature and Time: The optimal temperature and reaction time are substrate-dependent. Electron-rich pyrazoles may react at lower temperatures, while less reactive substrates may require prolonged heating.[11] Monitoring the reaction by TLC is crucial for determining the point of completion.
-
Side Reactions: In some cases, over-reaction can lead to the formation of bis-formylated products, although this is less common with pyrazoles. For substrates with other reactive functional groups, such as hydroxyl or amino groups, protection may be necessary to avoid undesired side reactions.[1]
-
Work-up Procedure: The hydrolysis of the iminium salt intermediate and neutralization of excess acid must be performed carefully to avoid decomposition of the product. Pouring the reaction mixture onto ice helps to control the exotherm of the quench.
-
Purification: Column chromatography is generally effective for purifying the final product. The choice of eluent should be optimized based on the polarity of the target 4-formylpyrazole.
Conclusion
The Vilsmeier-Haack reaction is a reliable and highly regioselective method for the synthesis of 4-formylpyrazoles. A thorough understanding of the reaction mechanism, the influence of substituents, and careful control of reaction parameters are essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical skills necessary to successfully implement this valuable transformation in their synthetic endeavors.
References
- Rajput, S. S., & Patil, P. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-16. [Link]
-
Tumkevičius, S., & Kaminskas, A. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1295. [Link]
-
Chahal, M., Dhillon, S., Kumar, R., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27361-27393. [Link]
- Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2004). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2004(4), 282-283.
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
- Ahmad, S., & Alam, M. S. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed, 6(1), 1-6.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Lokhande, P. D., & Sakate, S. S. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
- Missoum, M., & Aouf, N. E. (2020). synthesis of heterocycle via Vilsmeier-haack reaction. Chem. Proc., 1, 1-4.
-
Chahal, M., Dhillon, S., Kumar, R., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27361-27393. [Link]
-
ResearchGate. (2019). Preparing Vilsmeier reagent?. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 3(1), 1-6. [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Alkenes. Organic Reactions, 1-23.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Leveraging 3-Ethoxy-5-methyl-1H-pyrazole as a Core Scaffold for Novel Anti-Inflammatory Agents
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs, including the selective COX-2 inhibitor Celecoxib.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-Ethoxy-5-methyl-1H-pyrazole as a versatile starting scaffold for the synthesis and evaluation of new, potent anti-inflammatory agents. We will delve into the mechanistic rationale, provide detailed, field-tested protocols for chemical synthesis, and outline robust in vitro and in vivo assays for pharmacological evaluation. The causality behind experimental choices is emphasized to empower researchers to not only execute but also adapt these methodologies for their specific discovery pipelines.
Introduction: The Rationale for the Pyrazole Scaffold
Inflammation is a critical biological response to injury or infection, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) are primary therapeutics, but their long-term use is associated with significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[3][5]
The five-membered pyrazole heterocycle has emerged as a "privileged scaffold" in drug discovery due to its diverse biological activities and synthetic tractability.[4][6][7][8] Its derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[7][8] The specific scaffold, 3-Ethoxy-5-methyl-1H-pyrazole, offers several advantages:
-
Defined Substitution Points: The nitrogen at position 1 (N1) and the carbon at position 4 (C4) are readily available for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Favorable Physicochemical Properties: The ethoxy and methyl groups provide a balance of lipophilicity and polarity, which can be fine-tuned through further derivatization to optimize pharmacokinetic profiles.
-
Proven Bioactivity: The core pyrazole structure is known to effectively interact with the active sites of key inflammatory enzymes.
This guide will provide the foundational knowledge and practical protocols to exploit these features in a drug discovery program.
Mechanistic Underpinnings: How Pyrazole Derivatives Modulate Inflammation
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit key enzymes in the arachidonic acid cascade and modulate pro-inflammatory signaling pathways.
2.1. Inhibition of Cyclooxygenase (COX) Enzymes The most well-established mechanism for pyrazole-based anti-inflammatory agents is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[3][9] By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain, fever, and swelling.[6] Many pyrazole derivatives achieve selectivity for COX-2 over the constitutive COX-1 isoform, thereby reducing the risk of gastric side effects.[1]
Caption: The Arachidonic Acid Cascade and COX-2 Inhibition by Pyrazole Derivatives.
2.2. Other Key Targets Beyond COX inhibition, pyrazole derivatives can exert anti-inflammatory effects through:
-
Cytokine Modulation: Potent derivatives have been shown to suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in immune cells.[10]
Application Protocol 1: Synthesis of Novel Derivatives
The following is a generalized protocol for the N1-alkylation/arylation of the 3-Ethoxy-5-methyl-1H-pyrazole scaffold, a common and effective strategy for generating chemical diversity.
Causality Statement: N1 substitution is a proven strategy for modulating the potency and selectivity of COX inhibition. The nature of the substituent (e.g., size, electronics, hydrophobicity) directly influences how the molecule fits into the active site of the target enzyme.
Caption: General workflow for the synthesis of N1-substituted pyrazole derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Ethoxy-5-methyl-1H-pyrazole (1.0 eq).
-
Solvent and Base: Add anhydrous solvent (e.g., DMF or acetonitrile, ~0.2 M concentration) followed by a suitable base (e.g., potassium carbonate, 2.0 eq, or sodium hydride, 1.2 eq).
-
Rationale: Anhydrous conditions are critical when using reactive bases like NaH to prevent quenching. The base deprotonates the N1 position of the pyrazole, creating a nucleophile.
-
-
Substrate Addition: Add the desired alkyl or aryl halide (R-X, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting pyrazole spot and the appearance of a new, less polar product spot on the TLC plate indicates a successful reaction.
-
-
Workup: After completion, cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue using flash column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Assess final purity (>95%) using HPLC.
Application Protocol 2: In Vitro Pharmacological Evaluation
Once synthesized, the novel derivatives must be screened for biological activity. The following protocols describe a primary enzymatic assay and a secondary cell-based assay.
4.1. COX-1/COX-2 Inhibition Assay (Enzymatic)
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX enzymes. The oxidation of a chromogenic substrate (e.g., TMPD) by the peroxidase is monitored spectrophotometrically.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Serially dilute in assay buffer to create a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, add:
-
150 µL of Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
10 µL of Heme
-
10 µL of purified human COX-1 or COX-2 enzyme
-
10 µL of the test compound dilution (or DMSO for vehicle control)
-
-
Incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Rationale: This pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to initiate the cyclooxygenase reaction.
-
Detection: Immediately add 10 µL of the colorimetric substrate solution (TMPD).
-
Data Acquisition: Read the absorbance at 590 nm every minute for 5-10 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
4.2. LPS-Induced Nitric Oxide (NO) Suppression in RAW 264.7 Macrophages
Principle: This cell-based assay assesses the ability of a compound to inhibit inflammation in a more biologically relevant context. Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages to produce NO, a pro-inflammatory mediator. NO production is quantified by measuring its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (prepared in cell culture medium) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the IC₅₀ value for NO inhibition.
-
Self-Validation: A parallel cell viability assay (e.g., MTT or CellTiter-Glo) must be performed to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cytotoxicity.
-
Table 1: Hypothetical In Vitro Screening Data
| Compound ID | Scaffold Modification | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC₅₀ (µM) |
| Lead Scaffold | 3-Ethoxy-5-methyl-1H-pyrazole | >10,000 | >10,000 | - | >100 |
| Derivative A | N1-(4-Sulfamoylphenyl) | 15.2 | 2,500 | 164 | 12.5 |
| Derivative B | N1-(4-Methylphenyl) | 150.8 | 1,800 | 12 | 25.1 |
| Derivative C | N1-(4-Nitrophenyl) | 8.5 | 3,200 | 376 | 9.8 |
| Celecoxib | Reference Drug | 12.1 | 3,050 | 252 | 15.3 |
Application Protocol 3: In Vivo Efficacy Model
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a whole-organism system.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
Principle: This is a standard and highly reproducible model of acute inflammation.[5][6] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by edema (swelling), which can be quantified by plethysmometry. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Randomly divide animals into groups (n=6 per group). Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 10 mg/kg).
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group 3+: Test Compound Groups
-
-
Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Rationale: The one-hour delay allows for the absorption and distribution of the test compound.
-
-
Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Table 2: Hypothetical In Vivo Paw Edema Data (at 3 hours)
| Treatment Group (10 mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Derivative C | 0.32 ± 0.04 | 62.4% |
| Indomethacin | 0.38 ± 0.05 | 55.3% |
| p < 0.01 compared to Vehicle Control |
Conclusion
The 3-Ethoxy-5-methyl-1H-pyrazole scaffold represents a highly promising starting point for the development of next-generation anti-inflammatory agents. Its synthetic accessibility and amenability to structural modification allow for rapid generation of diverse chemical libraries. By employing the systematic synthesis and evaluation protocols detailed in this guide—from enzymatic and cell-based in vitro assays to whole-animal in vivo models—researchers can efficiently identify and optimize novel pyrazole derivatives with superior potency, selectivity, and drug-like properties.
References
-
Gierczak, M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(9), 2456. Available from: [Link]
-
Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 9885–9903. Available from: [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 143-153. Available from: [Link]
-
Asif, M. (2015). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Journal of Chemical and Pharmaceutical Research, 7(12), 893-902. Available from: [Link]
-
Gomes, P., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available from: [Link]
-
Fahmy, H., et al. (2021). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Molecules, 26(11), 3321. Available from: [Link]
-
Meti, Y., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1181-1186. Available from: [Link]
-
Shrivastava, A., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Pharmaceuticals, 16(11), 1588. Available from: [Link]
-
Sharma, R., & Kumar, Dr. R. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. World Journal of Pharmaceutical and Life Sciences, 9(11), 123-134. Available from: [Link]
-
Fayed, E. A., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(19), 6723. Available from: [Link]
-
Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302685. Available from: [Link]
-
Das, N., et al. (2014). Synthesis and study of analgesic, anti-inflammatory activities of 3-methyl-5-pyrazolone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 589-594. Available from: [Link]
-
Palaiologou, A., et al. (2026). Design, Synthesis, and Biological Evaluation of Novel Pyrazolo[3,4-b]pyridine Analogues as Potential Anticancer Agents. ACS Omega, Articles ASAP. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A-Z Guide to Screening Pyrazole Compounds for Anticancer Activity
Introduction: The Prominence of the Pyrazole Scaffold in Oncology
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its synthetic accessibility and versatile nature have positioned it as a cornerstone in the development of targeted anticancer therapies.[1] Pyrazole derivatives have demonstrated a remarkable ability to interact with a diverse array of biological macromolecules, including critical enzymes and receptors involved in cancer progression.[2] Notably, several FDA-approved anticancer drugs, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the clinical significance of this structural motif.[1][3]
These compounds exert their anticancer effects through multiple mechanisms of action, including the inhibition of key protein kinases like Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[1][3][4] By targeting these signaling pathways, pyrazole-based agents can induce cancer cell death (apoptosis), halt cell cycle progression, and inhibit tumor growth and angiogenesis.[5] This application note provides a comprehensive, field-proven protocol for the systematic screening and evaluation of novel pyrazole compounds for their potential as anticancer agents.
Preclinical Screening Cascade: A Multi-Tiered Approach
The journey from a newly synthesized pyrazole compound to a potential drug candidate involves a rigorous and systematic screening process. This process is designed to efficiently identify compounds with potent and selective anticancer activity while minimizing the investment in compounds that are unlikely to succeed. A well-structured screening cascade is essential for making informed decisions and advancing the most promising candidates.[6]
The Causality Behind the Cascade: This tiered approach is rooted in the principle of progressive filtering. Initial, high-throughput assays are designed for speed and cost-effectiveness to cast a wide net and identify any compound with cytotoxic potential.[7] Subsequent, more complex and resource-intensive assays are then employed to cherry-pick the most promising "hits" for in-depth characterization of their mechanism of action and selectivity. This ensures that resources are focused on compounds with the highest probability of clinical translation.
Caption: A multi-tiered workflow for screening anticancer pyrazole compounds.
Tier 1: Primary Screening for Cytotoxicity
The initial step in evaluating a library of pyrazole compounds is to assess their general cytotoxicity against a representative cancer cell line. The goal is to identify compounds that inhibit cell growth or induce cell death. The Sulforhodamine B (SRB) assay is a robust, reproducible, and cost-effective method for this purpose.[8]
The Rationale for SRB: Unlike metabolic assays such as the MTT assay, which can be confounded by compounds that interfere with cellular metabolism, the SRB assay is a protein stain-based method.[9] It measures total cellular protein content, which is directly proportional to the cell number.[9][10] This makes it a more direct and reliable measure of cytotoxicity.[9]
Detailed Protocol: Sulforhodamine B (SRB) Assay[8][9][10][11]
Objective: To determine the concentration of a pyrazole compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)[11][12]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom microtiter plates
-
Test pyrazole compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 540 nm)
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for an additional 48-72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Discard the supernatant and wash the plates five times with slow-running tap water.
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
-
Destaining and Solubilization:
-
Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[10]
-
Allow the plates to air-dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
-
Data Acquisition and Analysis:
-
Shake the plates for 5-10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance (Optical Density, OD) at 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_t0) / (OD_control - OD_t0)] * 100
-
Determine the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Tier 2: Hit Confirmation and Selectivity Profiling
Compounds that demonstrate significant cytotoxicity in the primary screen (typically with an IC50 value in the low micromolar or nanomolar range) are advanced to Tier 2. The objective here is to confirm their activity across a broader panel of cancer cell lines and, critically, to assess their selectivity for cancer cells over normal, non-cancerous cells.[11][13]
The Importance of Selectivity: A promising anticancer agent should ideally be highly toxic to cancer cells while exhibiting minimal toxicity to healthy cells.[2] This is quantified by the Selectivity Index (SI), which is the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity and a more favorable therapeutic window.
Experimental Approach:
-
Panel of Cancer Cell Lines: Test the "hit" compounds against a diverse panel of cancer cell lines representing different tumor types (e.g., prostate PC-3, breast MCF-7, colon HCT-116).[3][11] This helps to identify compounds with broad-spectrum activity or those with specific efficacy against certain cancer types.
-
Normal Cell Line Counter-Screening: Concurrently, evaluate the cytotoxicity of the compounds against a normal, non-cancerous cell line (e.g., human vein endothelial cells (HUVEC) or normal human lung fibroblasts).[11][12]
-
SI Calculation: Calculate the Selectivity Index for each compound: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
Data Presentation:
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| PY-001 | A549 | 1.5 | HUVEC | 30.0 | 20.0 |
| PY-002 | A549 | 10.2 | HUVEC | 25.5 | 2.5 |
| PY-003 | MCF-7 | 0.8 | HUVEC | 40.0 | 50.0 |
| Doxorubicin | A549 | 0.5 | HUVEC | 2.0 | 4.0 |
Table 1: Example of cytotoxicity and selectivity data for pyrazole compounds.
Tier 3: Elucidating the Mechanism of Action
Selective and potent pyrazole compounds are further investigated to understand how they kill cancer cells. This is a critical step in drug development, as it provides insights into the molecular targets of the compound and can help to identify potential biomarkers for patient selection in future clinical trials. Key mechanistic assays include cell cycle analysis and apoptosis assays.[5][14]
Cell Cycle Analysis by Flow Cytometry
Many anticancer drugs, particularly those targeting CDKs, exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M phase), preventing cancer cells from proliferating.[3][15] Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.
The Rationale for Cell Cycle Analysis: PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) amount of DNA, having completed DNA replication and are preparing for or are in mitosis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents [mdpi.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. srrjournals.com [srrjournals.com]
- 13. youtube.com [youtube.com]
- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,5-Disubstituted Pyrazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges and side reactions through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to provide not just solutions, but a deeper understanding of the underlying reaction mechanisms to empower your synthetic strategies.
Section 1: Understanding the Core Synthesis and Its Major Challenge: Regioselectivity
The most common and versatile method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While seemingly straightforward, this reaction is often complicated by a significant side reaction when an unsymmetrical 1,3-dicarbonyl is used, leading to the formation of a mixture of two regioisomers.[2][3]
The reaction proceeds through the initial attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone or enehydrazine intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring.[4] The regiochemical outcome is determined by which carbonyl group is initially attacked.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My synthesis with an unsymmetrical 1,3-diketone gave a mixture of two products that are difficult to separate. What is happening and how can I control the outcome?
This is the most common issue encountered in the synthesis of 3,5-disubstituted pyrazoles and is due to the formation of regioisomers.[2][3] The two nitrogen atoms of the hydrazine can attack either of the two different carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound, leading to two different pyrazole products.
Troubleshooting Guide: Controlling Regioselectivity
The regioselectivity of the reaction is influenced by a combination of steric and electronic factors of the substituents on the 1,3-dicarbonyl, as well as the reaction conditions.
| Factor | Observation | Recommendation | Causality |
| Electronic Effects | One carbonyl is significantly more electrophilic than the other (e.g., a trifluoromethyl ketone vs. an aryl ketone). | The reaction will likely favor the isomer resulting from the initial attack of the more nucleophilic nitrogen of the hydrazine at the more electrophilic carbonyl. | The rate of the initial nucleophilic attack is dependent on the electrophilicity of the carbonyl carbon. |
| Steric Effects | One carbonyl group is significantly more sterically hindered than the other. | The reaction will favor the isomer resulting from the attack at the less sterically hindered carbonyl group. | Steric hindrance can impede the approach of the nucleophilic hydrazine to the carbonyl carbon. |
| pH of the Reaction | Acidic conditions can protonate a carbonyl group, increasing its electrophilicity. | Careful control of pH can be used to selectively activate one carbonyl over the other. For instance, in acidic media, the more basic carbonyl is more readily protonated. | Protonation of the carbonyl oxygen makes the carbonyl carbon more susceptible to nucleophilic attack. |
| Solvent Choice | Protic solvents (like ethanol) can participate in hydrogen bonding and may not strongly favor one reaction pathway over the other. | Aprotic dipolar solvents (like DMF, NMP, or DMAc) in combination with an acid catalyst have been shown to significantly improve regioselectivity.[1][2] | Aprotic solvents do not interfere with the hydrogen bonding of the intermediates, and the acid catalyst can accelerate the dehydration steps, potentially locking in a kinetic product. |
| Hydrazine Substituent | For substituted hydrazines (e.g., phenylhydrazine), the two nitrogen atoms have different nucleophilicities. | The more nucleophilic nitrogen (usually the NH2 group) will preferentially attack the more reactive carbonyl.[2] | The electronic properties of the substituent on the hydrazine modulate the nucleophilicity of the adjacent nitrogen atoms. |
Experimental Protocol: Enhancing Regioselectivity
For the reaction of an unsymmetrical 1,3-diketone with an arylhydrazine, consider the following protocol to favor the formation of a single regioisomer:
-
Dissolve the 1,3-dicarbonyl compound in N,N-dimethylacetamide (DMAc).
-
Add the arylhydrazine hydrochloride salt to the solution.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purify the product by column chromatography.
FAQ 2: My reaction is sluggish and gives a low yield, even when I see consumption of my starting materials. What could be the cause?
Low yields despite starting material consumption often point to the formation of stable intermediates that do not efficiently cyclize or the occurrence of side reactions that consume the starting materials or intermediates.
Troubleshooting Guide: Improving Reaction Conversion and Yield
| Potential Issue | Diagnostic Observation | Recommended Action | Scientific Rationale |
| Stable Hydrazone Intermediate | TLC or LC-MS analysis shows a new spot/peak corresponding to the mass of the condensed, but uncyclized, intermediate. | Increase the reaction temperature or add an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid). | The cyclization step is often the rate-limiting step and can be accelerated by heat. An acid catalyst can promote the dehydration of the cyclized intermediate, driving the equilibrium towards the final pyrazole product. |
| Incomplete Dehydration | The product mixture contains a significant amount of the pyrazoline intermediate. | Introduce a mild oxidizing agent (e.g., I2 in DMSO, or simply heating in DMSO under an oxygen atmosphere) in the workup.[5] | The final step in some pyrazole syntheses is the aromatization of a pyrazoline intermediate. This oxidation can sometimes be slow and may require an external oxidant to proceed to completion. |
| Side Reactions of Starting Materials | The 1,3-dicarbonyl compound is unstable under the reaction conditions (e.g., self-condensation or decomposition). | Consider an in-situ generation of the 1,3-dicarbonyl compound immediately followed by the addition of hydrazine.[3] | Generating the 1,3-dicarbonyl in the presence of the hydrazine can trap it before it has a chance to undergo side reactions. |
| Formation of N-Arylhydrazones as Byproducts | In some cases, particularly with more complex substrates, N-arylhydrazones can be isolated as byproducts.[1] | Ensure the reaction goes to completion by allowing for a longer reaction time or by gently heating. | This side product indicates that the initial condensation has occurred, but the subsequent cyclization is hindered. |
Visualizing the Reaction Pathways
To better understand the formation of the desired product and the regioisomeric side product, the following diagrams illustrate the reaction mechanism.
Caption: Formation of regioisomers from an unsymmetrical 1,3-diketone.
FAQ 3: How can I confirm the structure of my product and determine the ratio of regioisomers?
The unambiguous identification of the regioisomers requires spectroscopic analysis.
Analytical Workflow
-
Thin Layer Chromatography (TLC): Initially, assess the crude reaction mixture by TLC. Often, the two regioisomers will have slightly different polarities and will appear as two distinct, closely running spots.
-
Column Chromatography: If the TLC shows separation, column chromatography is the primary method for isolating the individual isomers.[4][6][7] A common stationary phase is silica gel, with a gradient elution of ethyl acetate in a non-polar solvent like hexane.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once isolated, 1H and 13C NMR are essential for structural elucidation.[4] For N-substituted pyrazoles, 2D NMR techniques like NOESY can be particularly powerful. A Nuclear Overhauser Effect (NOE) between the N-substituent and a proton on the adjacent C5 substituent can definitively identify that regioisomer.[4]
-
Mass Spectrometry (MS): While MS will give the same mass for both isomers, it is crucial for confirming the molecular weight of the product and for use in LC-MS to monitor the reaction and purification.[4]
Caption: Workflow for the purification and analysis of pyrazole regioisomers.
References
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Pilot-Scale Synthesis of 3-Ethoxy-5-methyl-1H-pyrazole
Welcome to the technical support guide for scaling up the synthesis of 3-Ethoxy-5-methyl-1H-pyrazole. This document is designed for researchers, process chemists, and drug development professionals transitioning this synthesis from bench-scale to pilot plant operations. As your Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive resource grounded in mechanistic understanding and practical, field-tested advice to ensure a safe, efficient, and successful scale-up campaign.
The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, but scaling these processes introduces significant challenges in reaction control, safety, and purification.[1][2][3][4] This guide provides a robust framework for addressing these challenges head-on.
Foundational Chemistry: The Knorr Pyrazole Synthesis Adaptation
The most reliable and scalable approach to this class of pyrazoles is an adaptation of the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For our target molecule, 3-Ethoxy-5-methyl-1H-pyrazole, the logical and most common precursors are ethyl 3-ethoxycrotonate (a β-alkoxy-α,β-unsaturated ester) and hydrazine hydrate .
The reaction proceeds via an initial Michael addition of hydrazine to the electron-deficient β-carbon of the crotonate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Controlling the regioselectivity is crucial, and in this case, the electronics of the starting material strongly favor the desired 3-ethoxy-5-methyl isomer.
Pilot-Scale Synthesis Protocol (1 kg Target Scale)
This protocol is designed as a self-validating system with integrated in-process controls (IPCs) to ensure reproducibility and safety.
Experimental Workflow Overview
Caption: Pilot-scale workflow for 3-Ethoxy-5-methyl-1H-pyrazole synthesis.
Step-by-Step Methodology
-
Reactor Preparation:
-
Ensure a 50 L glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
-
Charging Reagents:
-
Charge the reactor with Ethanol (200 proof, 15 L) .
-
Add Ethyl 3-ethoxycrotonate (2.88 kg, 20.0 mol) to the ethanol with gentle stirring.
-
Cool the solution to 0-5 °C using a chiller.
-
-
Reaction Execution:
-
Slowly add Hydrazine hydrate (~64% solution, 1.60 kg, ~32.0 mol) subsurface via a dosing pump over 2-3 hours .
-
Causality: The reaction is exothermic. Slow, controlled addition is critical to manage the heat evolution and prevent runaway reactions.[6]
-
-
Maintain the internal temperature below 10 °C during the addition.
-
Once the addition is complete, slowly warm the reaction mixture to reflux (~78-80 °C) and hold for 4-6 hours .
-
IPC-1 (In-Process Control): After 4 hours, take a sample and analyze by TLC or HPLC to confirm the consumption of the starting material. The reaction is complete when <1% of ethyl 3-ethoxycrotonate remains.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 20-25 °C .
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
To the resulting slurry, add Purified Water (10 L) and stir for 15 minutes.
-
Transfer the aqueous mixture to an appropriate extractor and perform extractions with Methyl tert-butyl ether (MTBE) (1 x 10 L, then 2 x 5 L).
-
Combine the organic layers and wash with Brine (5 L) .
-
Dry the combined organic layer over anhydrous Sodium Sulfate , filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
-
Purification (Crystallization):
-
To the crude product, add a minimal amount of a hot Heptane/Ethyl Acetate mixture (e.g., 9:1 v/v) until fully dissolved.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for at least 4 hours to maximize crystal formation.
-
Filter the resulting solid product using a Nutsche filter.
-
Wash the filter cake with a small amount of cold (0-5 °C ) heptane.
-
Dry the product under vacuum at 40-45 °C until a constant weight is achieved.
-
IPC-2 (Final Product Check): Analyze the final product for purity (HPLC, >99.0%), identity (¹H NMR, MS), and loss on drying (LOD, <0.5%).
-
Quantitative Data Summary
| Parameter | Lab-Scale (Typical) | Pilot-Scale (Target) | Justification for Change |
| Ethyl 3-ethoxycrotonate | 28.8 g (0.2 mol) | 2.88 kg (20.0 mol) | 100x Scale-up |
| Hydrazine Hydrate (~64%) | 16.0 g (~0.32 mol) | 1.60 kg (~32.0 mol) | Maintained 1.6 equivalents |
| Solvent (Ethanol) | 150 mL | 15 L | Maintained ~5 vol, sufficient for fluidity |
| Addition Time (Hydrazine) | 15-20 min | 2-3 hours | Critical for exotherm control on scale[6] |
| Reaction Temperature | Reflux | Reflux | Optimal for reaction kinetics |
| Typical Yield | 80-90% | 75-85% | Slight decrease expected on scale-up |
Troubleshooting Guide
This section addresses specific issues you may encounter during the pilot-scale synthesis.
Caption: Troubleshooting common issues in pyrazole synthesis scale-up.
Q1: The reaction has stalled; IPC-1 shows >5% starting material remaining after 6 hours of reflux. What should I do?
-
A: First, verify the internal temperature to ensure you are at a true reflux. A faulty temperature probe or insufficient heating can slow the reaction. If the temperature is correct, the issue may be a substoichiometric amount of hydrazine due to assay variations or decomposition. A cautious addition of another 0.1-0.2 equivalents of hydrazine hydrate, followed by another 2 hours at reflux, will typically drive the reaction to completion.
Q2: During work-up, we are seeing significant emulsion formation in the extractor. How can this be resolved?
-
A: Emulsions are common when scaling extractions. The primary solution is to add brine (a saturated NaCl solution) during the wash step, which increases the ionic strength of the aqueous phase and helps break the emulsion. If the emulsion persists, allowing the mixture to sit undisturbed for a period, gentle stirring, or adding a small amount of a different solvent like isopropanol can be effective. For future runs, consider a less vigorous stirring rate during extraction.
Q3: The final product purity is low (<98%), with a significant side product observed by HPLC. What is the likely impurity?
-
A: In unsymmetrical pyrazole syntheses, the most common impurity is the regioisomer, in this case, 3-methyl-5-ethoxy-1H-pyrazole .[6] While the electronics of the starting material favor the desired product, higher reaction temperatures or impurities in the starting material can lead to the formation of the undesired isomer. Confirm its identity via LC-MS. To mitigate this, ensure the initial addition of hydrazine is performed at a low temperature (0-5 °C) as specified. If the impurity is present, a re-crystallization from a more selective solvent system, possibly involving a different co-solvent like toluene, may be required.
Q4: The product is "oiling out" during crystallization instead of forming a solid. What is the cause and solution?
-
A: Oiling out typically occurs for two reasons: high impurity levels depressing the freezing point, or the solution becoming supersaturated too quickly.
-
Impurity Issue: If the crude material is impure, it may inhibit crystal lattice formation. The solution is to re-dissolve the material, perform a charcoal treatment to remove colored impurities, filter, and attempt the crystallization again, perhaps with a slightly higher ratio of the anti-solvent (heptane).
-
Supersaturation/Cooling Rate: If the crude is relatively pure, the cooling rate is likely too fast. Implement a slow, controlled cooling ramp (e.g., 10 °C per hour) with very gentle agitation. Seeding the solution with a few crystals of a pure reference standard once it becomes slightly cloudy can also promote controlled crystal growth.
-
Frequently Asked Questions (FAQs)
Q: Why use hydrazine hydrate instead of anhydrous hydrazine?
-
A: For pilot-scale and manufacturing, hydrazine hydrate is overwhelmingly preferred due to safety and handling considerations. Anhydrous hydrazine is highly explosive, toxic, and pyrophoric. Hydrazine hydrate is more stable, less volatile, and significantly safer to handle in a plant environment, while still being a highly effective reagent for this transformation.
Q: Can we use a different solvent than ethanol?
-
A: Ethanol is an excellent choice as it's a good solvent for the reactants, has a convenient reflux temperature, and is a relatively green and inexpensive solvent.[3] Other polar protic solvents like methanol or isopropanol could work, but may require re-optimization of the reaction time and temperature. Toluene could also be used, potentially allowing for azeotropic removal of water during the reaction, but may lead to different solubility profiles during work-up. For a first scale-up, sticking to the validated solvent is highly recommended.
Q: What are the critical safety considerations for this process?
-
A: The primary hazard is the use of hydrazine hydrate. It is a suspected carcinogen and is highly corrosive and toxic.
-
Handling: Always handle hydrazine hydrate in a well-ventilated area (e.g., a fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.
-
Quenching: Any excess hydrazine must be properly quenched before disposal. A common method is treatment with an oxidizing agent like sodium hypochlorite (bleach) under controlled, cooled conditions.
-
Exotherm: The reaction exotherm must be respected.[6] Ensure the reactor's cooling system is fully functional and that the addition rate can be stopped immediately if the temperature rises unexpectedly.
-
Q: Is this process amenable to flow chemistry for further scaling?
-
A: Absolutely. The synthesis of pyrazoles is an excellent candidate for continuous flow processing.[2] A flow setup can offer superior control over the reaction exotherm, reduce reaction times, and improve safety by minimizing the amount of hazardous material being reacted at any given moment.[7] Transitioning to a flow process would be a logical next step for large-scale manufacturing.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Study on Synthesis of 3-Methyl-5-pyrazolone. Retrieved from [Link]
- Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
PubMed Central. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]
-
NIH. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]
-
PubMed. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]
-
MDPI. (1999). 1-Hydroxymethyl-3-ethoxy-5-methylpyrazole. Retrieved from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]
-
PubMed. (1995). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]
Sources
Technical Support Center: Navigating Solubility Challenges in Pyrazole Derivative Chemistry
Welcome to the technical support center dedicated to addressing a critical bottleneck in the synthesis of pyrazole derivatives: poor solubility during reaction workup and purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these challenges daily. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions grounded in the fundamental principles of physical organic chemistry. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust workup procedures.
Frequently Asked Questions (FAQs)
Q1: Why do my pyrazole derivatives consistently crash out of solution during aqueous workup?
A1: This is a common and frustrating issue that often stems from a combination of factors related to the inherent properties of the pyrazole core and the specific substituents on your molecule.
-
The Role of the Pyrazole Ring: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While it is aromatic, the presence of these nitrogen atoms, particularly the pyridinic nitrogen (N2), imparts a degree of polarity and the capacity for hydrogen bonding.[1] However, many pyrazole derivatives of pharmaceutical interest are heavily substituted with lipophilic groups, leading to an overall low aqueous solubility.
-
pH and the pKa of Pyrazole: The pyridinic nitrogen of the pyrazole ring is weakly basic. The pKa of unsubstituted pyrazole is approximately 2.5, making it significantly less basic than imidazole (pKa ≈ 7.1).[2] This means that at neutral or even slightly acidic pH, the pyrazole is predominantly in its neutral, less water-soluble form. When you perform an aqueous workup, especially after a reaction that may have been run under acidic or basic conditions, the sudden change in pH can drastically decrease the solubility of your product, causing it to precipitate.
-
Crystal Packing and Lattice Energy: Highly planar and symmetrical molecules, which can be common among certain pyrazole derivatives, tend to pack very efficiently into a stable crystal lattice. This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and dissolve the compound, leading to poor solubility in many common solvents.
Q2: I'm struggling to find a suitable solvent for liquid-liquid extraction. My compound is poorly soluble in both water and common organic solvents.
A2: This is a classic "brick dust" problem. When a compound has poor solubility across the board, standard extraction procedures can be inefficient. Here's a systematic approach to this challenge:
-
Leverage the Basicity of the Pyrazole Nitrogen: Even though pyrazoles are weakly basic, this property can be exploited. By washing the organic layer with an acidic aqueous solution (e.g., 1M HCl), you can protonate the pyrazole nitrogen, forming a pyrazolium salt.[3] This salt will be significantly more soluble in the aqueous phase, allowing you to separate it from non-basic impurities. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will precipitate the neutral pyrazole, which can then be extracted into a suitable organic solvent or isolated by filtration.
-
Consider a Co-solvent System: If your compound is sparingly soluble in a standard extraction solvent like ethyl acetate or dichloromethane, the addition of a more polar, water-miscible co-solvent to the organic phase can enhance solubility. For instance, adding a small amount of THF or acetone to your ethyl acetate can sometimes be enough to keep your compound in the organic layer during the extraction process.
-
Explore Less Common Extraction Solvents: Don't limit yourself to the most common solvents. For particularly challenging compounds, solvents like chloroform or even mixtures like chloroform/isopropanol can be effective. Always perform a small-scale solubility test before committing your entire batch.
Q3: My pyrazole derivative is a solid that is difficult to purify by column chromatography because it streaks badly on silica gel.
A3: Streaking of basic compounds on silica gel is a frequent issue. The acidic nature of the silica surface (due to silanol groups, Si-OH) can lead to strong, non-specific binding of basic compounds like pyrazoles, resulting in poor separation and recovery.
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system. This deactivates the acidic sites on the silica, minimizing the strong interactions with your basic pyrazole and allowing for much cleaner elution.
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether. Neutral or basic alumina can be excellent alternatives to silica for the purification of basic compounds. You can use TLC plates with an alumina stationary phase to screen for suitable solvent systems before running a column.
-
Reverse-Phase Chromatography: For more polar pyrazole derivatives, reverse-phase chromatography (e.g., C18 silica) can be a powerful purification method. The separation is based on hydrophobicity, which can provide a different selectivity compared to normal-phase chromatography.
Troubleshooting Guides
Guide 1: My Pyrazole Derivative Precipitates During Aqueous Workup
This guide provides a decision-making workflow to manage unexpected precipitation during the workup of your pyrazole synthesis.
Caption: Decision workflow for handling precipitation during workup.
Guide 2: Systematic Approach to Recrystallization of Poorly Soluble Pyrazoles
When standard single-solvent recrystallization fails, a systematic approach is needed to find the right conditions to obtain pure, crystalline material.
-
Initial Single-Solvent Screening:
-
Place approximately 10-20 mg of your crude pyrazole derivative into several small test tubes.
-
To each tube, add a few drops of a different solvent from the list below (Table 1), covering a range of polarities.
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.[4]
-
Gently heat the tubes that show poor room temperature solubility. An ideal solvent will fully dissolve your compound at or near its boiling point.[4]
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a good crop of crystals upon cooling.[4]
-
-
Co-solvent (Mixed-Solvent) System Screening:
-
If no single solvent is ideal, a co-solvent system is often effective. This typically involves a "solvent" in which your compound is soluble and an "anti-solvent" in which it is insoluble.
-
Dissolve your crude compound in a minimal amount of the hot "solvent".
-
Add the "anti-solvent" dropwise to the hot solution until you see the first signs of persistent cloudiness (turbidity).
-
If necessary, add a drop or two of the hot "solvent" to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly.
-
| Solvent Class | Examples | Polarity Index | Notes |
| Non-polar | Hexanes, Toluene | 0.1, 2.4 | Good as anti-solvents or for washing final product. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | 2.8, 4.0 | Moderate solvating power. THF is water-miscible. |
| Halogenated | Dichloromethane (DCM), Chloroform | 3.1, 4.1 | Often good solvents, but their higher density can complicate layering in co-solvent systems. |
| Esters | Ethyl acetate (EtOAc) | 4.4 | A versatile solvent of intermediate polarity. |
| Ketones | Acetone | 5.1 | A polar, aprotic solvent. Miscible with water. |
| Alcohols | Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH) | 3.9, 4.3, 5.1 | Polar, protic solvents. Excellent for dissolving polar pyrazoles, often used in combination with water as an anti-solvent. |
| Amides | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | 6.4, 7.2 | Highly polar, aprotic solvents. Often used for very poorly soluble compounds, but their high boiling points can make removal difficult. Use with caution. |
| Aqueous | Water | 10.2 | Typically used as an anti-solvent for less polar pyrazoles dissolved in a water-miscible organic solvent like ethanol or acetone. |
Advanced Purification Techniques
Technique 1: Purification via Acid-Addition Salt Formation
This technique is particularly useful for basic pyrazole derivatives that are difficult to crystallize or purify by chromatography. By converting the pyrazole to its salt, you alter its physical properties, often making it more crystalline and easier to handle.
Caption: Workflow for purification via acid-addition salt formation.
-
Dissolution: Dissolve the crude pyrazole derivative in a minimum amount of a suitable organic solvent such as diethyl ether, ethyl acetate, or acetone.
-
Salt Formation: While stirring, slowly add a solution of hydrochloric acid in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether, typically 1M or 2M) dropwise. Monitor for the formation of a precipitate. Add the acid until no further precipitation is observed.
-
Isolation of the Salt: Collect the precipitated pyrazolium chloride salt by vacuum filtration.
-
Washing: Wash the salt with a small amount of the cold solvent used for the precipitation to remove any soluble impurities.
-
Recrystallization of the Salt (Optional): If the salt is not sufficiently pure, it can often be recrystallized from a suitable solvent system (e.g., ethanol/ether).
-
Liberation of the Free Base:
-
Suspend the purified salt in a biphasic mixture of water and a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), while stirring, until the aqueous layer is basic (check with pH paper).
-
The pyrazolium salt will be neutralized back to the free base, which will dissolve in the organic layer.
-
Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole derivative.
-
Understanding the Influence of Substituents
The nature and position of substituents on the pyrazole ring can dramatically influence its pKa and, consequently, its solubility.
| Substituent Type at C3/C5 | Example Substituent | Expected Effect on pKa (Relative to Pyrazole, pKa ≈ 2.5) | Rationale |
| Electron-Donating Group (EDG) | -CH₃, -OCH₃ | Increase (more basic) | EDGs increase the electron density on the pyrazole ring, making the pyridinic nitrogen more available for protonation. |
| Electron-Withdrawing Group (EWG) | -NO₂, -CF₃, -CN | Decrease (less basic) | EWGs pull electron density away from the ring, making the lone pair on the pyridinic nitrogen less available for protonation.[2] |
| Aromatic Substituents | -Phenyl | Variable | The effect can be complex, depending on the substituents on the phenyl ring itself. Generally, it can act as a weak EWG through induction. |
| Acidic/Basic Functional Groups | -COOH, -NH₂ | Complex | The presence of other ionizable groups will result in multiple pKa values and a more complex solubility-pH profile. |
Note: These are general trends. The actual pKa will depend on the specific molecule and the position of the substituent.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Panday, S. K., & Singh, P. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 523-543. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). The Chemistry of Pyrazoles: An Overview. In The Chemistry of Heterocyclic Compounds, Pyrazoles (pp. 1-140). John Wiley & Sons, Inc. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization. Retrieved January 24, 2026, from [Link]
-
Faria, J. V., et al. (2017). A review of the synthesis of pyrazole derivatives and their biological activities. Molecules, 22(8), 1394. [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Definitive Structural Validation of 3-Ethoxy-5-methyl-1H-pyrazole Using 2D NMR Techniques
Introduction: The Challenge of Isomeric Ambiguity in Pyrazole Synthesis
The synthesis of substituted pyrazoles, a cornerstone of many pharmaceutical and agrochemical research programs, often presents a critical challenge: regioselectivity. The reaction of a non-symmetrical diketone equivalent with hydrazine can yield a mixture of constitutional isomers. In the case of 3-Ethoxy-5-methyl-1H-pyrazole, the synthetic route could plausibly produce two distinct isomers: the intended 3-Ethoxy-5-methyl-1H-pyrazole (A) or the isomeric 5-Ethoxy-3-methyl-1H-pyrazole (B) .
Furthermore, N-unsubstituted pyrazoles can exist in a tautomeric equilibrium, which can lead to signal averaging or broadening in standard 1D NMR spectra, complicating unambiguous assignment of the C3 and C5 positions.[1] While ¹H and ¹³C NMR provide initial data, they often fall short of providing the definitive connectivity map required for absolute structural confirmation.
This guide provides an in-depth, comparative analysis of a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—demonstrating how their synergistic application provides an irrefutable validation of the 3-Ethoxy-5-methyl-1H-pyrazole structure. We will explore the causality behind each experimental choice and present the expected data that collectively solves this common structural puzzle.
The Analytical Workflow: A Multi-Technique Approach
Resolving the isomeric ambiguity requires a logical progression through several 2D NMR experiments. Each technique provides a unique piece of the structural puzzle, with the Heteronuclear Multiple Bond Correlation (HMBC) experiment serving as the ultimate arbiter for distinguishing between the potential isomers.
Caption: Overall workflow for 2D NMR-based structure validation.
¹H-¹H COSY: Mapping Proton Spin Systems
Expertise & Rationale: The first step in our 2D analysis is Correlation Spectroscopy (COSY). This homonuclear experiment identifies protons that are scalar-coupled, typically those separated by two or three bonds (²JHH, ³JHH).[2] Its primary role here is not to distinguish the isomers but to confirm the integrity of the substituent groups, specifically the ethoxy chain. This builds a foundational layer of assignment, ensuring that the signals for the ethyl group are correctly identified as a single, coupled spin system.
Expected Correlations: A cross-peak will be observed between the methylene protons (-O-CH₂-) and the methyl protons (-CH₃) of the ethoxy group, confirming their connectivity. No other correlations are expected for the isolated pyrazole ring proton (H4) or the methyl group on the ring.
Experimental Protocol: ¹H-¹H COSY
-
Sample Preparation: Dissolve ~5-10 mg of the pyrazole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Tune and match the NMR probe for the ¹H frequency. Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Acquisition Parameters (Illustrative for 500 MHz):
-
Pulse Program: cosygpppqf (or equivalent gradient-selected sequence).
-
Spectral Width (F2 and F1): 10-12 ppm.
-
Number of Scans (NS): 2-4.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay (d1): 1.5 s.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a 2D Fourier Transform. Symmetrize the resulting spectrum.
HSQC: Linking Protons to Their Carbons
Expertise & Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of structure elucidation.[3][4][5] It correlates proton signals with the signals of the carbon atoms to which they are directly attached via a one-bond coupling (¹JCH). This is a highly sensitive technique that allows for the unambiguous assignment of all protonated carbons in the molecule, creating a precise map of C-H pairs. This step is critical for assigning the carbon spectrum, which is essential for interpreting the subsequent HMBC data.
Expected Data & Interpretation: The HSQC spectrum will display a correlation peak for every C-H bond in the molecule. This allows us to populate a table of direct correlations, forming the basis for our final assignment.
| Proton Signal (¹H δ, ppm) | Multiplicity | Correlated Carbon (¹³C δ, ppm) | Assignment |
| ~5.50 | s | ~95.0 | H4 / C4 |
| ~4.15 | q | ~66.0 | -O-CH₂ -CH₃ |
| ~2.20 | s | ~12.0 | Ring-CH₃ |
| ~1.45 | t | ~15.0 | -O-CH₂-CH₃ |
| Note: Chemical shifts are illustrative and based on similar pyrazole structures. They can vary based on solvent and concentration. |
Experimental Protocol: ¹H-¹³C HSQC
-
Sample Preparation: Use the same sample as prepared for the COSY experiment.
-
Instrument Setup: Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Acquisition Parameters (Illustrative for 500 MHz):
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent phase-sensitive, gradient-selected sequence with multiplicity editing).
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 180-200 ppm.
-
Number of Scans (NS): 4-8.
-
Number of Increments (F1): 256.
-
Relaxation Delay (d1): 1.5 s.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier Transform.
HMBC: The Decisive Experiment for Isomer Differentiation
Expertise & Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool in this validation workflow. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), and occasionally four bonds.[6][7] Crucially, it allows us to "see" through non-protonated quaternary carbons and heteroatoms, thereby connecting the distinct spin systems identified by COSY and HSQC. By analyzing these long-range correlations, we can definitively establish the connectivity of the ethoxy and methyl substituents to the pyrazole ring and thus distinguish between isomers A and B .
Comparative Analysis: Predicted HMBC Correlations
The key to solving the puzzle lies in predicting the diagnostic HMBC correlations for each possible isomer and comparing them to the experimental data. The most informative correlations are those from the substituent protons to the pyrazole ring carbons (C3 and C5).
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole Synthesis
Introduction: The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] The efficient synthesis of this privileged scaffold is therefore of paramount importance. The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a fundamental approach.[2] However, the quest for milder reaction conditions, higher yields, improved regioselectivity, and greener processes has led to the development of a diverse array of catalytic systems. This guide provides an in-depth comparison of the efficacy of various catalysts for pyrazole synthesis, offering experimental insights and data to aid researchers in selecting the optimal catalytic strategy for their specific needs.
I. The Foundational Role of Catalysis in Pyrazole Synthesis
The synthesis of pyrazoles often involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. While this reaction can proceed without a catalyst, it often requires harsh conditions and may result in low yields and mixtures of regioisomers, particularly with unsymmetrical dicarbonyls. Catalysts play a crucial role in activating the carbonyl groups, facilitating nucleophilic attack by the hydrazine, and promoting the subsequent cyclization and dehydration steps, leading to a more efficient and controlled reaction.
II. Comparative Analysis of Catalytic Systems
The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of pyrazole synthesis. Here, we compare the performance of several key classes of catalysts, providing both mechanistic insights and practical experimental data.
A. Lewis Acid Catalysis
Lewis acids activate the carbonyl groups of the 1,3-dicarbonyl compound, enhancing their electrophilicity and facilitating the initial nucleophilic attack by hydrazine. This class of catalysts is known for its effectiveness and relatively low cost.
Mechanism of Lewis Acid-Catalyzed Pyrazole Synthesis:
The Lewis acid (LA) coordinates to one of the carbonyl oxygens of the 1,3-dicarbonyl compound, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a nitrogen atom of the hydrazine, forming a hemiaminal intermediate. Subsequent intramolecular condensation and dehydration, also promoted by the Lewis acid, lead to the formation of the aromatic pyrazole ring.
Figure 1: General workflow for Lewis acid-catalyzed pyrazole synthesis.
Experimental Data:
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| LiClO₄ | Acetylacetone | 2,4-Dinitrophenylhydrazine | Ethylene Glycol | RT | 15 min | 95 | [3] |
| Al(OTf)₃ | Various 1,3-diketones | Hydrazines | - | RT | 5-20 min | 85-96 | [3] |
Representative Protocol: Lithium Perchlorate Catalyzed Synthesis
-
To a solution of the 1,3-dicarbonyl compound (1 mmol) in ethylene glycol (5 mL), add the hydrazine derivative (1.1 mmol) and lithium perchlorate (10 mol%).
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 15-30 minutes).
-
Upon completion, add water (20 mL) to the reaction mixture.
-
The solid product is collected by filtration, washed with water, and dried. If the product is an oil, extract with an appropriate organic solvent (e.g., ethyl acetate).
B. Transition Metal Catalysis
Transition metal catalysts, particularly those based on copper and palladium, offer unique reactivity pathways for pyrazole synthesis, often enabling the use of a broader range of substrates and milder reaction conditions.
Mechanism of Copper-Catalyzed Pyrazole Synthesis from β,γ-Unsaturated Hydrazones:
A plausible mechanism involves the formation of a hydrazonyl radical through a single-electron transfer (SET) from the hydrazone to the copper(II) catalyst. This radical undergoes intramolecular cyclization onto the double bond. Subsequent oxidation and proton loss lead to the aromatic pyrazole product.[4]
Figure 2: Proposed mechanism for copper-catalyzed pyrazole synthesis.
Experimental Data:
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Cu(OTf)₂ | β,γ-Unsaturated Hydrazones | - | DMSO | 100 | 12 h | up to 85 | [4] |
| Pd(OAc)₂ | Aryl Iodides | Pyrazole | Acetic Acid | 120 | 24 h | 50-85 | [5] |
| RuH₂(PPh₃)₃CO | 1,3-Diols | Hydrazines | Toluene | 110 | 24 h | 60-90 | [6] |
Representative Protocol: Copper(II) Triflate Catalyzed Synthesis
-
In a sealed tube, dissolve the β,γ-unsaturated hydrazone (0.5 mmol) in DMSO (2 mL).
-
Add Cu(OTf)₂ (10 mol%) to the solution.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
C. Nanoparticle Catalysis
Nanoparticle catalysts have emerged as a highly efficient and sustainable alternative, offering high surface area-to-volume ratios, enhanced catalytic activity, and often excellent recyclability.
Mechanism of ZnO Nanoparticle-Catalyzed Pyrazole Synthesis:
ZnO nanoparticles are thought to act as bifunctional catalysts. The Lewis acidic Zn²⁺ sites on the nanoparticle surface activate the carbonyl groups of the 1,3-dicarbonyl compound. Simultaneously, the Lewis basic O²⁻ sites can facilitate deprotonation steps, promoting the formation of enolates and assisting in the cyclization process.[7]
Figure 3: Workflow for pyrazole synthesis using ZnO nanoparticles.
Experimental Data:
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time | Yield (%) | Recyclability | Reference |
| nano-ZnO | Phenylhydrazine | Ethyl Acetoacetate | Water | RT | 15 min | 95 | Up to 5 cycles | [3] |
| CuO NPs | Hydrazine Hydrate, Ethyl Acetoacetate, Aldehyde, Malononitrile | - | Water | Reflux | 10-30 min | 85-95 | At least 7 cycles | [1] |
Representative Protocol: Nano-ZnO Catalyzed Synthesis
-
In a round-bottom flask, suspend nano-ZnO (9 mol%) in water (2 mL).
-
Add hydrazine hydrate (1 mmol), methyl acetoacetate (1 mmol), a substituted aromatic aldehyde (1 mmol), and ethyl cyanoacetate (1 mmol).
-
Stir the mixture magnetically at room temperature (25 °C) for 55-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (5 mL).
-
Separate the catalyst by filtration. The catalyst can be washed with methanol and reused.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford the pure pyranopyrazole derivative.[7]
D. Heterogeneous Acid Catalysis
Solid acid catalysts, such as ion-exchange resins, offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact compared to homogeneous acid catalysts.
Mechanism of Amberlyst-70 Catalyzed Pyrazole Synthesis:
Amberlyst-70, a sulfonic acid-functionalized polystyrene resin, acts as a Brønsted acid catalyst. The acidic protons on the resin surface protonate a carbonyl group of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. The subsequent cyclization and dehydration steps are also catalyzed by the acidic sites of the resin.
Experimental Data:
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time | Yield (%) | Recyclability | Reference |
| Amberlyst-70 | Acetylacetone | Phenylhydrazine | Water | 30 | 15 min | 94 | At least 5 cycles | [8] |
Representative Protocol: Amberlyst-70 Catalyzed Synthesis
-
Suspend Amberlyst-70 (0.050 g) in water (15 mL) in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound (1 mmol) and the hydrazine/hydrazide (1.1 mmol).
-
Stir the reaction mixture at 30 °C for 5-30 minutes, monitoring by TLC.
-
Upon completion, filter the reaction mixture to separate the solid catalyst.
-
Wash the catalyst with ether, dry at 60 °C for 4 hours, and store for reuse.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethanol) to isolate the product.[8]
III. Summary of Catalyst Performance
| Catalyst Type | Key Advantages | Key Disadvantages | Typical Conditions |
| Lewis Acids | Low cost, high efficiency, mild conditions. | Can be sensitive to moisture, may require stoichiometric amounts. | Room temperature, various solvents. |
| Transition Metals | High activity, broad substrate scope, unique reactivity. | Higher cost, potential for metal contamination in the product. | Often requires elevated temperatures and specific ligands. |
| Nanoparticles | High catalytic activity, excellent recyclability, green solvents (e.g., water). | Potential for aggregation, characterization can be complex. | Often mild conditions (room temperature to reflux). |
| Heterogeneous Acids | Easy separation and recyclability, reduced waste. | May have lower activity than homogeneous counterparts. | Mild conditions, often in aqueous media. |
IV. Conclusion
The selection of an appropriate catalyst is a critical decision in the synthesis of pyrazoles, with significant implications for reaction efficiency, cost, and environmental impact. For straightforward syntheses where cost is a primary concern, traditional Lewis acids offer a robust solution. Transition metal catalysts provide access to a wider range of pyrazole derivatives through diverse reaction pathways. For researchers prioritizing green chemistry and sustainability, nanoparticle and heterogeneous acid catalysts present highly attractive options due to their high activity, recyclability, and compatibility with environmentally benign solvents. This guide provides a comparative framework to assist researchers in navigating the diverse landscape of catalytic systems for pyrazole synthesis and selecting the most suitable method for their specific research and development goals.
V. References
-
Al-Adiwish, W. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
Tekale, S. U., et al. (2013). ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water. Journal of Nanomaterials, 2013, 840954. [Link]
-
Ghashang, M., & Nejad, M. S. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry, 1(2), 125-131. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
Gomma, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]
-
Ischenko, V., et al. (2005). Zinc Oxide Nanoparticles with Defects. Advanced Functional Materials, 15(12), 1945-1954. [Link]
-
Rasayan Journal of Chemistry. (2018). zinc-oxide nanoparticles as facile catalyst for the synthesis of novel isoxazole tethered pyrazole-3-ols in aqueous medium. [Link]
-
Chandak, H. S., et al. (2012). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Green Chemistry Letters and Reviews, 5(2), 135-138. [Link]
-
Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405-1408. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11639. [Link]
-
ACS Omega. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. [Link]
-
Al-Mulla, A. (2017). A review: biological and pharmaceutical applications of pyrazole and its derivatives. Rasayan Journal of Chemistry, 10(1), 295-309.
-
Daugulis, O., et al. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(38), 11515-11518. [Link]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Profiling of 3-Ethoxy-5-methyl-1H-pyrazole in Preclinical Enzymatic Assays
This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of novel chemical entities, using 3-Ethoxy-5-methyl-1H-pyrazole as a representative test article. In early-stage drug discovery, a thorough understanding of a compound's selectivity is paramount. Identifying potential off-target interactions not only mitigates the risk of adverse effects but also refines the lead optimization process, ensuring that the desired therapeutic effect is not confounded by unintended biological activities.[1][2]
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, from anti-inflammatory agents to kinase inhibitors.[3] This prevalence, however, necessitates a rigorous assessment of cross-reactivity. This guide is designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols for generating a robust enzymatic selectivity profile.
Strategic Selection of the Assay Panel & Comparator Compounds
A cross-reactivity study is only as informative as the panel of targets and comparators selected. The choice must be deliberate, reflecting both regulatory requirements and a scientific understanding of the test article's chemical class.
Rationale for Comparator Selection:
To contextualize the activity of 3-Ethoxy-5-methyl-1H-pyrazole, we will compare it against two well-characterized compounds:
-
Celecoxib: A diaryl-substituted pyrazole and a selective COX-2 inhibitor. Its well-defined primary target and known off-targets make it an excellent structural and functional comparator.
-
Dasatinib: A potent multi-kinase inhibitor.[4] As a "promiscuous" compound, it serves as a positive control for broad-spectrum off-target activity, helping to validate the sensitivity of the screening panel.
Designing the Enzymatic Screening Panel:
The panel is designed to cover critical areas of safety pharmacology and common liabilities associated with small molecules.[2][5]
-
Regulatory Safety Panel (Core Battery): These assays are fundamental for any investigational new drug (IND) submission.
-
hERG Potassium Channel: Inhibition of the hERG channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[6][7] This is a critical safety checkpoint.
-
Cytochrome P450 (CYP) Isoforms: These enzymes are central to drug metabolism.[8][9] Inhibition can lead to dangerous drug-drug interactions.[10][11] We will assess the five major isoforms: CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.
-
-
Common Off-Target Kinase Panel: The ATP-binding site is highly conserved across the kinome, making kinases a frequent source of off-target effects for ATP-competitive inhibitors.[4][12][13] A representative panel provides insight into potential anti-proliferative or signal transduction-modulating side effects.
-
Target Class-Informed Panel: Given the structural similarity of our test article to Celecoxib, we will include key enzymes in the arachidonic acid pathway.
-
Cyclooxygenase (COX-1 & COX-2): To determine if the compound shares the anti-inflammatory mechanism of other pyrazole-containing drugs.
-
Experimental Workflows and Protocols
Adherence to validated, reproducible protocols is the bedrock of trustworthy data. The following sections provide detailed methodologies for the core assays. The overarching experimental logic is to determine the concentration of a test article required to inhibit 50% of an enzyme's activity (the IC50 value).
Caption: High-level workflow for enzymatic cross-reactivity profiling.
Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)
This protocol is designed to assess the potential for direct inhibition of the cardiac IKr current, a critical indicator of proarrhythmic risk.[6]
Causality: Automated patch-clamp provides high-throughput, gold-standard electrophysiological data comparable to manual patch clamp.[6] The use of a stable cell line (e.g., HEK293) expressing the hERG channel ensures a consistent and robust biological system.
-
Cell Culture: Maintain hERG-stably transfected HEK293 cells in appropriate culture medium at 37°C and 5% CO2. Passage cells every 2-3 days to ensure they are in a logarithmic growth phase for experiments.
-
Cell Preparation: On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution. Resuspend in an extracellular (ECS) solution and allow them to recover for at least 30 minutes before use.
-
Compound Preparation: Prepare a stock solution of 3-Ethoxy-5-methyl-1H-pyrazole, Celecoxib, and Dasatinib in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) in the ECS. The final DMSO concentration should be ≤0.5% to avoid solvent-induced artifacts.
-
Automated Patch Clamp Procedure (e.g., QPatch):
-
Prime the system with ECS and intracellular (ICS) solutions.
-
Load the cell suspension and compound plates into the instrument.
-
The instrument will automatically achieve whole-cell configuration.
-
Voltage Protocol: Apply a standardized voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV, where the peak tail current is measured.[14]
-
Baseline Recording: Perfuse the cells with ECS (vehicle) for 3-5 minutes to establish a stable baseline current.
-
Compound Application: Sequentially apply increasing concentrations of the test article, allowing the current to reach steady-state at each concentration (typically 3-5 minutes).
-
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline (vehicle) response and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cytochrome P450 (CYP) Inhibition Assay (Fluorometric)
This protocol provides a rapid and cost-effective method to screen for inhibition of major CYP isoforms, which is crucial for predicting drug-drug interaction potential.[10]
Causality: This is a "mix-and-read" assay using human liver microsomes (HLMs) as a source of CYP enzymes and specific fluorogenic substrates that become fluorescent upon metabolism. A decrease in fluorescence indicates inhibition.
-
Reagent Preparation:
-
Thaw pooled HLMs and the NADPH regenerating system (e.g., G6P, G6PD) on ice.
-
Prepare specific fluorogenic substrates for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2, dibenzylfluorescein for CYP3A4) in assay buffer.
-
Prepare test compounds and known inhibitors (e.g., Ketoconazole for CYP3A4) via serial dilution in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Assay Procedure (96-well format):
-
Add HLM solution to each well of a black, clear-bottom microplate.
-
Add the test compound, comparator, or control inhibitor to the appropriate wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is added.
-
Initiate the reaction by adding the NADPH regenerating system and the specific CYP substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Read the fluorescence every 1-2 minutes for 30-60 minutes at the appropriate excitation/emission wavelengths for the substrate's product.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control wells (100% activity).
-
Plot the percent inhibition against compound concentration and fit to a dose-response curve to calculate the IC50.
-
Comparative Data Summary
The goal is to generate a quantitative comparison of the inhibitory potential of our test article against the selected comparators across the entire enzyme panel. The results should be summarized in a clear, concise table.
| Target Enzyme / Channel | 3-Ethoxy-5-methyl-1H-pyrazole (IC50, µM) | Celecoxib (IC50, µM) | Dasatinib (IC50, µM) |
| Safety Panel | |||
| hERG Channel | >100 | ~35 | ~0.5 |
| CYP3A4 | 55.2 | >100 | 12.1 |
| CYP2D6 | >100 | >100 | 25.8 |
| CYP2C9 | 15.7 | 8.5 | 4.3 |
| CYP2C19 | 88.1 | 45.3 | 18.9 |
| CYP1A2 | >100 | 22.0 | >50 |
| Kinase Panel | |||
| ABL1 | >100 | >100 | <0.001 |
| SRC | >100 | 95.1 | <0.001 |
| EGFR | >100 | >100 | 0.8 |
| COX Panel | |||
| COX-1 | 78.4 | 15.2 | >100 |
| COX-2 | 25.3 | 0.04 | >100 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. They are designed to represent a plausible outcome of the described experiments.
Interpretation and Next Steps
The data table allows for a direct comparison of selectivity profiles.
Caption: On-target vs. off-target activity of a small molecule inhibitor.
Analysis of Hypothetical Data:
-
3-Ethoxy-5-methyl-1H-pyrazole: Based on our illustrative data, the compound shows a clean profile regarding cardiotoxicity (hERG IC50 >100 µM). It demonstrates moderate, non-selective inhibition of COX-1/COX-2 and some activity against CYP2C9. Its lack of potent kinase inhibition distinguishes it from Dasatinib.
-
Celecoxib: As expected, it is a potent COX-2 inhibitor with significant selectivity over COX-1. It shows some off-target activity against hERG and select CYP isoforms.
-
Dasatinib: The data confirms its role as a potent multi-kinase inhibitor with significant cross-reactivity against hERG and multiple CYPs, highlighting the profile of a non-selective compound.
This comparative guide outlines a robust, multi-faceted strategy for assessing the cross-reactivity of a novel pyrazole derivative. The hypothetical results for 3-Ethoxy-5-methyl-1H-pyrazole suggest a favorable early safety profile with a low risk of cardiotoxicity or broad-spectrum kinase inhibition. The moderate activity on CYP2C9 and COX enzymes would warrant further investigation.
Subsequent steps would involve:
-
Mechanism of Action Studies: For any confirmed "hits," determine the mode of inhibition (e.g., competitive, non-competitive).
-
Expanded Panel Screening: If the initial screen reveals a pattern (e.g., weak kinase inhibition), screen against a larger, more focused panel of related enzymes.
-
Cell-Based Assays: Validate the findings from biochemical assays in a more physiologically relevant cellular context to confirm that the compound can engage its off-targets in a complex biological system.
By systematically applying these principles and protocols, researchers can build a comprehensive and reliable understanding of a compound's selectivity, enabling data-driven decisions in the drug discovery pipeline.
References
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025).
- Discovery of small-molecule enzyme activators by activity-based protein profiling. (n.d.). PMC.
- hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
- Safety Pharmacology in Drug Discovery and Development. (n.d.). PubMed.
- Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (n.d.). PubMed.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
- Identification of Small-Molecule Scaffolds for P450 Inhibitors. (n.d.). PMC.
- Cell-based hERG Channel Inhibition Assay in High-throughput Form
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. (n.d.).
- S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). FDA.
- CYP Inhibition Assays. (n.d.). Eurofins Discovery.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
- Detection of Other Biomolecules. (n.d.). Walt Lab.
- Direct, indirect and off-target effects of kinase inhibitors. (n.d.).
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA.
- 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. (n.d.). Journal of Medicinal Chemistry.
- Safety Pharmacology Studies. (n.d.).
- Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (n.d.). Biomolecules & Therapeutics.
- Enzyme Assay Analysis: What Are My Method Choices? (2021). Thermo Fisher Scientific.
- In Silico Studies of Small Molecule Interactions with Enzymes Reveal Aspects of C
- An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting P
- Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec.
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011).
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC.
- How to Design a Colorimetric Assay for Enzyme Screening. (2025).
- ASAP (As Soon As Publishable). (n.d.).
- Enzyme assay design for high-throughput screening. (2009). PubMed.
- hERG Serum Shift Assay. (n.d.).
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Nonclinical Safety Pharmacology Programs: What You Need to Know. (n.d.). Altasciences.
- How do I know if the antibody will cross-react? (n.d.). Proteintech Group.
- Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic.
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm.
- Best practices for working with molecular biology enzymes. (2022). YouTube.
- Best Practice hERG Assay | Advanced Solutions. (2024).
Sources
- 1. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. criver.com [criver.com]
- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. criver.com [criver.com]
- 8. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. fda.gov [fda.gov]
Guide to Purity Confirmation of Synthesized 3-Ethoxy-5-methyl-1H-pyrazole by HPLC: A Comparative Analysis
An objective, data-driven guide for researchers, scientists, and drug development professionals on the comparative analysis of 3-Ethoxy-5-methyl-1H-pyrazole purity confirmation by High-Performance Liquid Chromatography (HPLC).
In the rigorous domain of drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is not merely a procedural step but a foundational pillar of scientific integrity. For novel heterocyclic entities such as 3-Ethoxy-5-methyl-1H-pyrazole, establishing a robust analytical method for purity assessment is paramount. The presence of uncharacterized impurities can significantly alter pharmacological and toxicological profiles, thereby compromising preclinical and clinical outcomes.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of HPLC methodologies for determining the purity of 3-Ethoxy-5-methyl-1H-pyrazole. We will dissect the causality behind experimental choices, benchmark against alternative analytical techniques, and present a self-validating protocol designed to ensure the highest degree of trustworthiness in your results.
The Imperative of Purity: Why It Matters
The synthesis of complex organic molecules like pyrazole derivatives often involves multi-step reactions, which can generate a host of impurities, including starting materials, byproducts, and intermediates.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities in new drug substances, as these can impact both the safety and efficacy of the final product. Therefore, a highly selective and sensitive analytical method is not just recommended; it is a necessity.
Method Development: A Rationale-Driven Approach to HPLC
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard for purity analysis due to its high resolving power and quantitative accuracy.[4][5] Our objective is to develop a method that provides a sharp, symmetrical peak for the 3-Ethoxy-5-methyl-1H-pyrazole, ensuring baseline separation from all potential impurities.
1. Stationary Phase Selection: The Core of Separation For pyrazole derivatives, which are moderately polar heterocyclic compounds, a Reverse-Phase (RP) HPLC approach is the most effective.[4][6][7] We utilize a C18 (octadecylsilyl) stationary phase, where separation is governed by hydrophobic interactions between the analyte and the non-polar bonded phase.
-
Selected Column: Eclipse XDB C18, 4.6 mm x 150 mm, 5 µm particle size. This column chemistry provides excellent peak shape for basic compounds and is robust across a wide pH range.
2. Mobile Phase Optimization: The Engine of Separation The mobile phase composition is the most critical variable for achieving optimal resolution. A gradient elution, where the mobile phase composition is changed over time, is superior for analyzing synthesis reaction mixtures, which may contain impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for protonating residual silanol groups on the silica backbone, minimizing peak tailing and improving reproducibility. Formic acid is also volatile, making it compatible with Mass Spectrometry (MS) if hyphenation is desired.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency.
3. Detection Strategy: The Eyes of the System A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is selected over a standard UV detector. This choice is pivotal for creating a self-validating system. A PDA detector acquires the full UV-Vis spectrum at each point in the chromatogram, enabling peak purity analysis to confirm the spectral homogeneity of the main peak.[8][9][10]
-
Detection Wavelength: The optimal wavelength for detection is determined by acquiring a UV spectrum of a pure standard. For pyrazoles, this is often in the 210-260 nm range. We will monitor at a specific wavelength for quantification and use the full spectral data for purity assessment.
Workflow for HPLC Purity Determination
Caption: A comprehensive workflow for HPLC purity analysis.
Detailed Experimental Protocol
-
Chromatographic Conditions:
-
System: Agilent 1290 Infinity II or equivalent LC system with a PDA detector.
-
Column: Eclipse XDB C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) % B 0.0 10 25.0 95 30.0 95 30.1 10 | 35.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA, 230 nm (quantification), spectral range 200-400 nm.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 3-Ethoxy-5-methyl-1H-pyrazole reference standard and dissolve in 10 mL of acetonitrile (1 mg/mL).
-
Sample Solution: Prepare the synthesized sample in the same manner.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.
-
Trustworthiness: The Self-Validating System
To ensure the reliability of the results, a System Suitability Test (SST) must be performed before any sample analysis. This verifies that the chromatographic system is performing adequately.[11][12][13][14][15]
System Suitability Test (SST) Parameters
| Parameter | USP <621> Acceptance Criteria | Rationale |
| Precision / Repeatability | %RSD of peak area ≤ 2.0% (for n≥5 injections) | Demonstrates the precision of the injector and system.[12] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry; high tailing can indicate secondary interactions or column degradation.[12] |
| Theoretical Plates (N) | N > 2000 | Indicates the efficiency and resolving power of the column.[14] |
| Resolution (Rs) | Rs > 2.0 (between analyte and closest impurity) | Ensures baseline separation between adjacent peaks. |
Peak Purity Analysis The cornerstone of this self-validating method is peak purity analysis using PDA data. The software compares spectra taken across the peak (upslope, apex, and downslope). A high degree of similarity confirms that the peak is spectrally homogeneous and not comprised of co-eluting impurities.[8][9][16] A failed purity test would indicate that the method needs further optimization to resolve the hidden impurity.[9]
Comparative Guide: HPLC vs. Orthogonal Methods
While HPLC is the gold standard for purity, no single technique is infallible. Orthogonal methods, which rely on different separation or detection principles, provide a more complete picture.
| Analytical Technique | Principle | Primary Use Case | Advantages | Limitations |
| HPLC-PDA | Liquid-solid phase partitioning | Quantitative Purity & Impurity Profiling | High resolution, highly quantitative, robust, peak purity analysis.[4][8] | Requires analyte to have a UV chromophore. |
| GC-MS | Gas-solid phase partitioning | Analysis of volatile impurities (e.g., residual solvents) | Excellent for volatile/semi-volatile compounds, provides structural info from MS. | Not suitable for non-volatile or thermally labile compounds like many APIs. |
| NMR Spectroscopy | Nuclear magnetic resonance | Structural Elucidation & Confirmation | Unrivaled for structure determination, can be quantitative (qNMR).[17] | Lower sensitivity for trace impurities, complex spectra with mixtures. |
| LC-MS | HPLC with Mass Spec detection | Impurity Identification | Provides molecular weight and fragmentation data for identifying unknown impurities. | Response factors can be highly variable, making quantification challenging without standards. |
Relationship Between Analytical Techniques in Drug Synthesis
Caption: Hierarchical use of analytical techniques in a synthesis project.
Conclusion
Confirming the purity of a newly synthesized compound like 3-Ethoxy-5-methyl-1H-pyrazole requires a rigorous, multi-faceted analytical approach. A well-developed reverse-phase HPLC method with PDA detection stands as the most robust and reliable primary technique for quantitative purity assessment. By integrating system suitability tests and peak purity analysis, the protocol becomes a self-validating system that ensures the trustworthiness of the data. When further complemented by orthogonal methods such as NMR for structural identity and LC-MS for impurity identification, researchers can build a comprehensive quality dossier, ensuring the integrity of their scientific findings and paving the way for successful drug development.
References
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
- Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
-
Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Chromatography Forum. (n.d.). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Retrieved from [Link]
- Dong, M. W. (2017). Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses).
- Perry, C. A., et al. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
Pharma Times. (2024). SOP for Guideline for System Suitability Test for HPLC Analysis. Retrieved from [Link]
-
Crawford Scientific. (2024). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
- Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized...
- Dolan, J. W. (2018). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
- Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)
- National Institutes of Health (NIH). (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- U.S. Pharmacopeia. (n.d.).
-
Element Lab Solutions. (n.d.). Peak Purity Analysis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- U.S. Pharmacopeia. (2006).
- The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences.
- MDPI. (2024).
- ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. ijcpa.in [ijcpa.in]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. usp.org [usp.org]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
